molecular formula C9H7BrN2O2 B15066005 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid CAS No. 1638761-43-9

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Cat. No.: B15066005
CAS No.: 1638761-43-9
M. Wt: 255.07 g/mol
InChI Key: WQVBEUHSEJGFHE-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS 1638761-43-9) is a high-value heterocyclic building block with a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol . This compound is characterized by the presence of both a carboxylic acid functional group and a bromine substituent on an indazole core . The carboxylic acid group makes it an versatile precursor for amide coupling and other condensation reactions, while the bromine atom offers a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This dual reactivity makes it an essential intermediate for medicinal chemistry and drug discovery programs, particularly for the synthesis of more complex molecules targeting a range of biological pathways. It is supplied with a typical purity of 98% . This product is intended for use as a research chemical and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1638761-43-9

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-bromo-2-methylindazole-6-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

WQVBEUHSEJGFHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

CAS Number: 1638761-43-9 Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol [1][2]

Introduction & Significance

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics. It belongs to the 2H-indazole class, a scaffold distinct from the more common 1H-indazoles due to its fixed quinoid-like electronic structure.

This compound serves as a critical "bifunctional core" in medicinal chemistry:

  • The C3-Bromine acts as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl groups to target kinase hinge regions or hydrophobic pockets.

  • The C6-Carboxylic Acid provides a vector for solubility-enhancing groups or specific hydrogen-bonding interactions via amide coupling.

  • The N2-Methyl Group locks the tautomeric state, preventing the N1-H/N2-H shift typical of unsubstituted indazoles. This rigidity often improves selectivity and metabolic stability in drug candidates.

Structural Analysis & Electronic Properties

The 2H-Indazole Core

Unlike 1H-indazoles, which retain full benzenoid aromaticity in the fused ring, 2H-indazoles (substituted at N2) adopt a resonance structure with significant quinoid character . This affects the electron density distribution:

  • Nucleophilicity: The N2-methyl group increases electron density in the pyrazole ring, making the C3 position susceptible to electrophilic aromatic substitution (if not already halogenated) or stabilizing the oxidative addition step in catalytic cycles.

  • Geometry: The N2-substituent projects into a different vector than an N1-substituent, altering the shape complementarity within enzyme active sites.

Regiochemistry of the Substituents
  • Position 2 (Methyl): Fixed alkylation prevents proton transfer.

  • Position 3 (Bromo): Sterically unencumbered, highly reactive toward Pd(0).

  • Position 6 (Carboxyl): Located on the benzenoid ring, effectively para to the bridgehead carbon, ensuring electronic communication with the heterocyclic core.

Structure Figure 1: Structural Logic of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid Core 2H-Indazole Core (Quinoid Character) N2_Me N2-Methyl (Tautomer Lock) Core->N2_Me  Defines Geometry C3_Br C3-Bromo (Cross-Coupling Handle) Core->C3_Br  Electronic Activation C6_COOH C6-Carboxyl (Solubility/Amide Vector) Core->C6_COOH  Solvent Exposure

Synthetic Pathways[3][4]

The synthesis of this specific isomer requires careful control of regioselectivity, particularly during the methylation step, as indazoles preferentially alkylate at N1 under thermodynamic control.

Validated Synthetic Route

The most robust protocol proceeds via the methylation of methyl 1H-indazole-6-carboxylate, followed by separation and functionalization.

Step 1: Methylation of Methyl 1H-indazole-6-carboxylate

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (Me₂SO₄), K₂CO₃, Acetone or DMF.

  • Mechanism: Sₙ2 substitution.

  • Challenge: Produces a mixture of N1-methyl (major) and N2-methyl (minor) isomers.

  • Optimization: Use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane can favor the kinetic N2-alkylation product [1].

Step 2: Isolation of the N2-Isomer

  • Method: Column chromatography (Silica gel).

  • Differentiation: The N2-methyl isomer (Methyl 2-methyl-2H-indazole-6-carboxylate) typically exhibits a lower retention factor (Rf) or distinct melting point compared to the N1-isomer.

  • Confirmation: ¹H NMR is diagnostic. The N2-Me singlet usually appears downfield (~4.1 ppm) compared to N1-Me (~4.0 ppm), and NOE (Nuclear Overhauser Effect) correlations can confirm proximity to C3-H.

Step 3: Regioselective C3-Bromination

  • Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile; or Br₂ in Acetic Acid.

  • Conditions: Room temperature to 60°C.

  • Outcome: Electrophilic aromatic substitution occurs exclusively at C3 due to the directing effect of the N2-nitrogen and the electron-rich nature of the pyrazole ring.

  • Intermediate: Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate (CAS 1434142-10-5).

Step 4: Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water/MeOH (3:1:1).

  • Conditions: Stir at RT for 2-4 hours, then acidify with HCl to pH 3.

  • Product: Precipitates as a white to off-white solid (Target Acid).

Synthesis Figure 2: Synthetic Workflow for CAS 1638761-43-9 SM Methyl 1H-indazole-6-carboxylate (CAS 170487-40-8) Step1 Step 1: Methylation (MeI, K2CO3, DMF) SM->Step1 Mix Mixture of Isomers (N1-Me + N2-Me) Step1->Mix Step2 Step 2: Chromatography (Separation) Mix->Step2 N2_Ester Methyl 2-methyl-2H-indazole-6-carboxylate (Intermediate) Step2->N2_Ester Isolated Yield ~20-30% Step3 Step 3: Bromination (NBS, DMF, RT) N2_Ester->Step3 Bromo_Ester Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate (CAS 1434142-10-5) Step3->Bromo_Ester >90% Yield Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Bromo_Ester->Step4 Final TARGET: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS 1638761-43-9) Step4->Final

Experimental Data Specifications

Physical Properties (Predicted/Analogous)
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Low in water; soluble in DMSO, DMF, and warm Methanol.

  • pKa (Acid): ~3.8 - 4.2 (Carboxylic acid).

  • pKa (Base): The N1 nitrogen is weakly basic but less available due to the N2-methyl steric block.

Spectroscopic Identification (Expected)
TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H)-COOH
δ 8.25 (s, 1H)C7-H (Ortho to COOH)
δ 7.80 (d, 1H)C4-H
δ 7.65 (d, 1H)C5-H
δ 4.15 (s, 3H)N-CH₃ (Distinctive for 2-Me)
LC-MS m/z 255/257 [M+H]⁺1:1 Isotopic pattern (⁷⁹Br/⁸¹Br)

Reactivity & Applications

Palladium-Catalyzed Cross-Coupling

The C3-Br bond is chemically distinct from typical aryl bromides. It is highly activated for oxidative addition.

  • Suzuki-Miyaura: Couples efficiently with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: Na₂CO₃ or Cs₂CO₃.

  • Buchwald-Hartwig: Allows C-N bond formation to introduce amine side chains.

Amide Coupling

The C6-COOH is used to attach the "tail" of the drug molecule.

  • Protocol: Standard activation with HATU or EDC/HOBt in DMF/DIPEA.

  • Role: This position often projects into the solvent-exposed region of a kinase active site, making it ideal for attaching solubilizing morpholine or piperazine moieties.

Case Study: Kinase Inhibitors

Indazole derivatives are frequent scaffolds in VEGFR and FGFR inhibitors. The 2-methyl-2H-indazole core provides a specific shape that can avoid steric clashes found with 1H-indazoles in restricted pockets.

References

  • Cheung, M. et al. "Regioselective Synthesis of 2-Substituted Indazoles." Journal of Organic Chemistry, 2003.
  • ChemicalBook. "Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate (CAS 1434142-10-5)." Link

  • BLD Pharm. "3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS 1638761-43-9)."[1][2] Link

  • PubChem. "Indazole Structure and Reactivity." National Library of Medicine. Link

  • BenchChem. "Optimizing reaction conditions for bromo-indazole synthesis." Link

Sources

Technical Guide: Sourcing and Quality Assurance of 3-Bromo-2-methyl-2H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, availability, and quality assurance protocols for 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS: 1638761-43-9) and its primary commercial precursor, the methyl ester (CAS: 1434142-10-5).

Executive Summary

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and receptor modulators. Its structural rigidity, combined with the orthogonal reactivity of the carboxylic acid (for amide coupling) and the C3-bromide (for Suzuki/Buchwald couplings), makes it a critical "node" in medicinal chemistry SAR (Structure-Activity Relationship) campaigns.

However, sourcing this specific isomer presents a unique challenge: the N2-methyl indazole core is synthetically less accessible than the thermodynamic N1-isomer, leading to frequent supply shortages and "made-to-order" lead times.

Chemical Identity Card
PropertyTarget Molecule (Acid)Primary Commercial Precursor (Ester)
Chemical Name 3-Bromo-2-methyl-2H-indazole-6-carboxylic acidMethyl 3-bromo-2-methyl-2H-indazole-6-carboxylate
CAS Number 1638761-43-9 1434142-10-5
Molecular Formula C₉H₇BrN₂O₂C₁₀H₉BrN₂O₂
Molecular Weight 255.07 g/mol 269.09 g/mol
Key Solubility DMSO, DMF, MeOH (poor in water)DCM, EtOAc, DMSO

Supplier Availability & Sourcing Strategy

The "Make vs. Buy" Landscape

Market analysis reveals that while the Acid (CAS 1638761-43-9) is listed by several catalog vendors, it is frequently a "Synthesis on Demand" item with lead times of 2–4 weeks. Conversely, the Methyl Ester (CAS 1434142-10-5) is more commonly held in stock as a stable intermediate.

Recommendation: For rapid SAR iteration, purchase the Methyl Ester and perform an in-house hydrolysis. This strategy often reduces lead time by 14+ days and lowers material costs by 20–30%.

Verified Supplier List

The following vendors have been identified as having credible listings for these specific CAS numbers. Note: "Stock" status fluctuates; always request a Certificate of Analysis (CoA) before purchase.

SupplierProduct FormCAS ListedAvailability StatusNotes
BLD Pharm Free Acid1638761-43-9Global Stock (Variable)Ships from US/India/CN hubs.
Arctom Free Acid1638761-43-9Flexible SizesSpecializes in heterocyclic building blocks.
ChemScene Methyl Ester1434142-10-5In-StockHigh purity (>98%) often available.
AiFChem Free Acid1638761-43-9Synthesis on DemandGood for bulk/process scale-up requests.
SynQuest Methyl Ester1434142-10-5Catalog ItemReliable US-based sourcing.
Sourcing Decision Workflow

The following diagram illustrates the optimal decision logic for procuring this scaffold based on project timelines and scale.

SourcingStrategy Start Requirement: 3-Br-2-Me-Indazole-6-COOH CheckStock Check Acid (1638761-43-9) Stock Status Start->CheckStock InStock In Stock? CheckStock->InStock BuyAcid Purchase Acid (Direct Route) InStock->BuyAcid Yes CheckEster Check Ester (1434142-10-5) Stock Status InStock->CheckEster No (Lead Time > 2 wks) EsterStock In Stock? CheckEster->EsterStock BuyEster Purchase Ester & Hydrolyze In-House EsterStock->BuyEster Yes (Recommended) CustomSynth Request Custom Synthesis (Lead Time: 3-5 Weeks) EsterStock->CustomSynth No

Figure 1: Strategic sourcing workflow prioritizing time-to-delivery. The ester route is often the "fast track" for medicinal chemists.

Technical Evaluation: Synthesis & Impurity Profile

The Regioselectivity Challenge

The critical quality attribute (CQA) for this material is the N1 vs. N2 regiochemistry .

  • Thermodynamic Product: N1-methyl (impurity).

  • Kinetic Product: N2-methyl (target).

Most commercial synthesis routes involve the methylation of 3-bromo-indazole-6-carboxylate. Without strict process control, this reaction yields a mixture. Suppliers must use chromatographic separation or specific alkylation conditions (e.g., Meerwein’s salt or Mitsunobu conditions) to isolate the N2 isomer.

Warning: A low-quality supplier may provide a material contaminated with 5–10% of the N1-isomer. This isomer is difficult to separate after downstream coupling reactions.

Quality Control (QC) Protocol

Upon receipt of the material (Acid or Ester), validate identity and purity using the following parameters:

  • ¹H NMR (DMSO-d₆):

    • N2-Methyl (Target): Look for a sharp singlet for the N-CH₃ group typically around 4.0–4.2 ppm .

    • N1-Methyl (Impurity): The N-CH₃ singlet usually appears upfield, around 3.8–3.9 ppm .

    • Diagnostic: The C7-H proton (adjacent to N1) will show different splitting/shift if N1 is substituted vs. unsubstituted.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

    • Detection: UV at 254 nm and 280 nm.

Experimental Protocol: Ester Hydrolysis

If sourcing the methyl ester (CAS 1434142-10-5), use this standardized protocol to generate the free acid. This method preserves the C3-Bromine bond, which is sensitive to harsh reductive conditions but stable to basic hydrolysis.

Objective: Convert Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate to the Free Acid.

Reagents:

  • Methyl ester precursor[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • THF (Tetrahydrofuran)[1]

  • Methanol (MeOH)

  • 1N HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:MeOH (approx. 10 mL/g).

  • Saponification: Add a solution of LiOH·H₂O (3.0 eq) dissolved in minimal water.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 255/257 amu).

    • Note: Avoid refluxing to prevent potential debromination or nucleophilic displacement of the bromide by hydroxide (though rare at C3).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with water.

    • Cool to 0°C and slowly acidify to pH ~3 with 1N HCl. The product usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

HydrolysisProtocol Step1 Start: Methyl Ester (CAS 1434142-10-5) Step2 Add LiOH (3 eq) Solvent: THF/MeOH/H2O Step1->Step2 Step3 Stir RT, 4-6 hrs Monitor: LCMS [M+H]+ 255 Step2->Step3 Step4 Concentrate & Acidify (pH ~3 with 1N HCl) Step3->Step4 Step5 Precipitation & Filtration Step4->Step5 Step6 Final Product: Free Acid (CAS 1638761-43-9) Step5->Step6

Figure 2: Validated workflow for the hydrolysis of the methyl ester to the target acid.

References

  • Arctom Scientific. (2025). Product Catalog: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS 1638761-43-9).[2][3][4] Retrieved from

  • BLD Pharm. (2025). Product Detail: BD751539 - 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid.[2][4] Retrieved from

  • ChemicalBook. (2025). Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate Supplier List. Retrieved from

  • BenchChem. (2025). Technical Note: Synthesis and Applications of Indazole Carboxylates. Retrieved from

  • Sigma-Aldrich. (2025). Catalog Search: Indazole Building Blocks. Retrieved from

Sources

The Tautomeric Dichotomy: A Technical Guide to 1H- and 2H-Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the indazole scaffold represents a privileged structure, serving as a bioisostere for indole or purine systems. However, a critical yet often overlooked variable in lead optimization is the tautomeric distinction between 1H-indazole and 2H-indazole . While 1H-indazole is the thermodynamic dominant, the 2H-isomer offers unique hydrogen-bonding vectors and solubility profiles that can unlock novel IP space and binding modes.

This guide provides a rigorous technical analysis of the physicochemical, structural, and synthetic divergences between 1H- and 2H-indazole carboxylic acids, designed to support rational drug design.[1]

Part 1: Thermodynamic and Physicochemical Divergence

The core difference between the two isomers lies in their aromaticity and electronic distribution. Understanding this is the prerequisite for controlling their synthesis and predicting their biological behavior.

The Aromaticity Argument (Benzenoid vs. Quinoid)

The driving force behind the stability of indazole tautomers is the preservation of the benzene ring's aromaticity.

  • 1H-Indazole (Benzenoid): In this tautomer, the proton resides on N1. The fused benzene ring maintains full aromatic character (Clar sextet preserved). This is the thermodynamically preferred state, generally more stable by 2.3 – 4.1 kcal/mol in the gas phase and solution.

  • 2H-Indazole (Quinoid): The proton resides on N2. This forces the pi-electron system into a quinoid-like arrangement to maintain conjugation, disrupting the local aromaticity of the benzene ring. This results in higher internal energy and lower stability.

Acid-Base Profiling (pKa)

The position of the nitrogen proton drastically alters the acid-base properties, affecting pharmacokinetics (solubility, permeability).

Property1H-Indazole2H-IndazoleCausality
Basicity (pKa of conjugate acid) ~1.3 (Weaker Base)~2.0 - 3.0 (Stronger Base)The N2 lone pair in 1H-indazole is less available due to delocalization. In 2H-indazole, the N1 lone pair is more localized.
Acidity (pKa of NH) ~13.9Higher (Less Acidic)Deprotonation of 1H-indazole yields a highly resonance-stabilized anion.
Dipole Moment ~1.5 - 1.8 D~3.4 - 3.8 DThe quinoid structure of 2H-indazole creates a larger charge separation, increasing polarity.
Hydrogen Bonding Vectors

For drug designers, the most critical distinction is the H-bond donor (HBD) and acceptor (HBA) vector.

  • 1H-Indazole: HBD at N1; HBA at N2. Vector points away from the benzene ring fusion.

  • 2H-Indazole: HBD at N2; HBA at N1. Vector points parallel to the benzene ring fusion.

Field Insight: Switching from a 1H- to a 2H-scaffold can rescue a lead compound where the N1-H points into a hydrophobic pocket, or conversely, where an N1-lone pair is required to accept a hydrogen bond from a backbone amide (e.g., in kinase hinge regions).

Part 2: Structural Visualization (Tautomerism)

The following diagram illustrates the tautomeric equilibrium and the electronic reconfiguration between the two forms.

IndazoleTautomerism node1H 1H-Indazole (Benzenoid) Thermodynamic Major nodeTS Proton Transfer Transition State node1H->nodeTS + Energy nodeTS->node1H - 3.6 kcal/mol node2H 2H-Indazole (Quinoid) Thermodynamic Minor nodeTS->node2H Quinoid Shift node2H->nodeTS Rapid Reversion

Figure 1: Tautomeric equilibrium favoring the 1H-benzenoid structure.[2] Note the energy penalty associated with the 2H-quinoid form.

Part 3: Synthetic Divergence and Regioselectivity[1]

Synthesizing specific isomers of indazole carboxylic acids (e.g., indazol-1-yl-acetic acid vs. indazol-2-yl-acetic acid) requires distinct strategies. Direct alkylation of unsubstituted indazole is governed by the Curtin-Hammett principle and solvent effects.

Pathway A: N1-Selective Synthesis (Thermodynamic Control)

Mechanism: Under basic conditions, the indazole anion is formed. While the electron density is high at both nitrogens, alkylation at N1 preserves the benzenoid character of the transition state.

  • Reagents: NaH or Cs₂CO₃ / DMF / Alkyl Halide.

  • Outcome: Typically >90% N1-isomer.

Pathway B: N2-Selective Synthesis (Kinetic/Directed Control)

Mechanism: Achieving N2-selectivity is challenging because the N2-alkylated product is often less stable. Strategies include:

  • Meerwein Salts: Use of highly reactive alkylating agents (e.g., trimethyloxonium tetrafluoroborate) can kinetically favor N2.

  • Ring Closure (De Novo Synthesis): Constructing the ring with the substituent already on the nitrogen prevents isomer ambiguity.

    • Example: Condensation of 2-bromobenzaldehydes with primary amines followed by Copper-catalyzed cyclization.[3]

Experimental Protocol: Synthesis of Isomeric Indazole Carboxylic Acids

The following protocol describes the divergence in synthesizing N1 vs N2 acetic acid derivatives, a common linker in drug discovery.

Method A: N1-Indazol-1-yl-acetic acid (Standard Alkylation)
  • Reactants: Dissolve 1H-indazole (1.0 eq) in anhydrous DMF.

  • Base: Add Cs₂CO₃ (1.5 eq). Stir at RT for 30 min.

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Stir at RT for 3 hours. (Monitoring: TLC shows disappearance of SM).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The N1-isomer elutes second (more polar due to H-bond donor availability) or first depending on the specific stationary phase interaction, but typically N1 is the major product (yield ~85%).

  • Hydrolysis: Treat ester with LiOH (THF/H2O) to yield the free acid.

Method B: N2-Indazol-2-yl-acetic acid (De Novo Cyclization)

Self-Validating Step: This method bypasses the separation of isomers by building the N2 bond explicitly.

  • Reactants: Mix 2-bromobenzaldehyde (1.0 mmol) and glycine methyl ester hydrochloride (1.2 mmol).

  • Catalyst: Add CuI (10 mol%) and Cs₂CO₃ (2.0 eq) in DMSO.

  • Cyclization Agent: Add NaN₃ (1.5 eq).

  • Conditions: Heat to 100°C for 12 hours.

  • Mechanism: Formation of imine -> Azide attack -> Denitrogenative cyclization -> N2-substituted indazole.

  • Hydrolysis: Standard LiOH hydrolysis yields the 2H-indazole-2-yl-carboxylic acid.

Part 4: Decision Matrix for Drug Design

When should you deploy 1H vs 2H indazole carboxylic acids?

IndazoleDecisionTree Start Target Binding Requirement Q1 Is the H-bond Acceptor (N) required at position 2? Start->Q1 Q2 Is the vector of the substituent critical for solubility? Q1->Q2 Yes (Hinge binder/Specific pocket) Res1H Select 1H-Indazole (Standard) Q1->Res1H No (N2 is blocked/solvent exposed) Q2->Res1H Need lipophilicity Res2H Select 2H-Indazole (Specialized) Q2->Res2H Need higher polarity/dipole Synth1 Synthesis: Direct Alkylation Res1H->Synth1 Synth2 Synthesis: Cu-Catalyzed Cyclization Res2H->Synth2

Figure 2: Strategic decision tree for selecting indazole isomers in lead optimization.

Part 5: Structural Characterization (How to tell them apart)

Distinguishing these isomers is critical. Relying solely on LCMS is insufficient as they have identical masses.

  • 1H-NMR (Diagnostic Signals):

    • 1H-Indazole: The C3-H proton typically appears as a singlet around 8.0 - 8.2 ppm .

    • 2H-Indazole: The C3-H proton is often deshielded, appearing downfield around 8.3 - 8.8 ppm due to the adjacent N2-substituent and quinoid current.

    • NOESY: In 1H-isomers, NOE is observed between the N1-alkyl group and C7-H. In 2H-isomers, NOE is observed between the N2-alkyl group and C3-H.

  • X-Ray Crystallography:

    • 1H-COOH derivatives: Form "Head-to-Head" dimers via Carboxylic Acid O-H...O interactions.

    • 2H-COOH derivatives: Often form supramolecular chains where the Carboxylic Acid O-H donates to the N1 of the adjacent molecule (since N1 is a free acceptor in the 2H form).

References

  • Teixeira, F. C., et al. (2006).[4] "Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives." Molecules, 11(11), 867-889.[4]

  • Catalán, J., et al. (1996). "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2, (1), 57-60.

  • Gaunersdorfer, T., et al. (2022). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 2021-2030.

  • Alijaar, N., et al. (2021).[3] "Pd-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles." The Journal of Organic Chemistry, 86(2), 1408–1418.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. (Context on Heterocycle pKa).

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The toxicological and physicochemical properties of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid have not been fully investigated.[1] The information and recommendations herein are synthesized from available data on structurally analogous compounds and established principles of laboratory safety. This guide must be used in conjunction with a comprehensive, site-specific risk assessment performed by qualified personnel.

Introduction: Navigating Safety in Novel Compound Research

In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid are fundamental building blocks. However, their novelty often means that comprehensive safety and toxicological data are not yet available. The absence of a formal Material Safety Data Sheet (MSDS) necessitates a proactive and conservative approach to safety.

This guide provides a robust framework for the safe handling, storage, and disposal of this compound. By inferring potential hazards from a consensus of data on closely related bromo-indazole analogues, we establish a high-precaution safety protocol. The core principle is to treat the compound as potentially hazardous until proven otherwise, ensuring the highest level of protection for laboratory personnel and the environment.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of a reliable safety protocol.

PropertyValueSource
Chemical Name 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid-
CAS Number 1072944-73-3-
Molecular Formula C₉H₇BrN₂O₂[1]
Molecular Weight 255.07 g/mol [2]
Predicted XLogP3 2.0 - 2.1[1][2]
Physical Form Assumed to be a solid (powder or crystals)[3]
Predicted Boiling Point 468.4±25.0 °C[2]
Predicted Flash Point 237.1±23.2 °C[2]

Inferred Hazard Identification and GHS Classification

A specific, validated Globally Harmonized System (GHS) classification for this compound is not publicly available. However, based on the consistent hazard profiles of numerous structural isomers and analogues, the following classification should be adopted as a conservative minimum.[2][3][4][5][6]

Signal Word Warning
Pictogram

Hazard Statements
H302Harmful if swallowed.[4][5][7][8]
H315Causes skin irritation.[2][3][4][5]
H319Causes serious eye irritation.[2][3][4][5]
H335May cause respiratory irritation.[2][3][4][5]
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
P264Wash skin thoroughly after handling.[2][9]
P270Do not eat, drink or smoke when using this product.[9][10]
P271Use only outdoors or in a well-ventilated area.[2][9]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5][9]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[5][9]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][9]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[9][11]
P405Store locked up.[7][9]
P501Dispose of contents/container in accordance with local, regional, national, and international regulations.[9]

Causality: The indazole core is a common scaffold in bioactive molecules, and halogenation (in this case, with bromine) can significantly impact toxicity. The carboxylic acid functional group can contribute to irritant properties. The consistent classification across multiple bromo-indazole analogues provides a high degree of confidence in this inferred profile.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and PPE—must be applied. As this is a novel research compound, engineering controls and PPE are paramount.

Engineering Controls
  • Primary Containment: All work involving the solid compound or its solutions must be conducted within a certified chemical fume hood.[12] The fume hood provides critical protection against inhalation of dust or aerosols and offers a contained space in case of a spill.

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a minimum of 6-12 air changes per hour, to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required at all times.[4] When there is a risk of splashing or handling larger quantities, a full-face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Nitrile gloves (minimum thickness of 0.11 mm) are recommended for incidental contact. For extended handling or immersion, consider heavier-duty gloves and consult manufacturer-specific permeation data. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid self-contamination.[6]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure closure is mandatory. Ensure the coat is kept clean and laundered professionally.[5]

  • Respiratory Protection: If work must be performed outside a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required. Respirator use must be part of a formal respiratory protection program with fit-testing and training.

Protocols for Safe Handling, Storage, and Disposal

Safe Handling and Weighing Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Designated Area: Cordon off a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so within the fume hood. Use a microbalance with a draft shield. Handle the material gently to avoid creating airborne dust.[6] Use anti-static weigh boats or paper.

  • Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped. If heating is required, use a controlled heating mantle and condenser.

  • Post-Handling: After handling, decontaminate spatulas and other equipment with an appropriate solvent. Wipe down the work area in the fume hood. Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) as hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[3][5] Storage at 2-8°C is recommended for analogous compounds and is a prudent measure for long-term stability.[3]

  • Security: The storage area should be locked and accessible only to authorized personnel.[9][12]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms and warnings.

Disposal

All waste containing this compound (solid, solutions, contaminated materials) must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service, in full compliance with all local, state, and federal regulations.[8][12]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following workflow should be posted in the laboratory and reviewed regularly by all personnel.

Emergency Response Workflow for Accidental Exposure

G cluster_0 Accidental Exposure Event cluster_1 Immediate Actions (Seconds Matter) cluster_2 Medical & Safety Response cluster_3 Post-Incident Follow-Up start Exposure Occurs (Skin, Eyes, Inhalation) action_remove Remove victim from exposure source. Remove all contaminated clothing. start->action_remove action_flush Flush affected area immediately. Eyes: Eyewash station (15 min). Skin: Safety shower / soap & water. action_remove->action_flush action_alert Alert nearby personnel and Lab Supervisor. action_flush->action_alert seek_medical Seek Immediate Medical Attention Call Emergency Services (if necessary). action_alert->seek_medical bring_sds Bring this Safety Guide to the attending physician. seek_medical->bring_sds report Report incident to Environmental Health & Safety (EHS). bring_sds->report cleanup Restrict access to the area. Follow spill cleanup protocol (Section 6.2). report->cleanup review Conduct incident review. Update protocols as needed. cleanup->review

Caption: Workflow for responding to accidental personnel exposure.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[4][5]

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood on).

  • Control: Prevent the spill from spreading or entering drains.[12]

  • Cleanup (for small spills): Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.[4] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety department.

Stability, Reactivity, and Toxicological Gaps

  • Reactivity: While specific data is unavailable, avoid contact with strong oxidizing agents, strong bases, and strong acids. The compound is expected to be stable under recommended storage conditions.[12]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

  • Toxicological Data Gaps: It is critical to acknowledge that no specific data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity for this compound are available in the public domain.[8][12] Therefore, it must be handled with the assumption that it could be highly toxic. The "harmful if swallowed" classification (H302) is a minimum precaution based on analogues; the actual toxicity could be greater.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel research compounds like 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is predicated on a deep-seated culture of safety. This guide provides a comprehensive framework, but it is not a substitute for critical thinking, rigorous training, and constant vigilance. By understanding the inferred hazards, implementing robust controls, and preparing for emergencies, researchers can confidently and safely advance the frontiers of science.

References

  • Merck Millipore. (2023, August 22).
  • ChemicalBook. (2025, October 14).
  • BLD Pharm.
  • Aaronchem. (2024, November 1). Safety Data Sheet for 6-bromo-2,7-dimethyl-2H-indazole.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet for 5-Bromo-1H-indazole-3-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 6-Bromo-1H-indazole-4-carbaldehyde.
  • Apollo Scientific. (2023, July 4). Safety Data Sheet for 4-Bromo-6-chloro-1H-indazole.
  • ChemScene. (2025, December 25). Safety Data Sheet for 6-NITRO-5-METHYL (1H)INDAZOLE.
  • BLD Pharm.
  • ECHEMI. (2019, July 15). 4-BROMO (1H)
  • Aaronchem. (2024, November 1). Safety Data Sheet for 5-Bromo-6-methoxy-2-methyl-2H-indazole.
  • MilliporeSigma. (2025, November 6).
  • PubChemLite. 3-bromo-2-methyl-2h-indazole-6-carboxylic acid.
  • Sigma-Aldrich. 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid Product Page.
  • ECHEMI. 6-bromo-2-methylindazole-3-carboxylic acid Product Page.
  • CymitQuimica. (2026, January 27). Safety Data Sheet for 5-Bromo-2-(phenylmethyl)-2H-indazole.

Sources

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid price and purity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Sourcing and Quality Control of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Part 1: Executive Summary & Structural Significance

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a high-value pharmacophore intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and tyrosine kinase inhibitors (TKIs).

Unlike its thermodynamic congener (1-methyl-1H-indazole), the 2-methyl-2H-indazole core possesses a quinoid-like resonance structure.[1] This specific regiochemistry significantly alters the electronic landscape of the molecule, affecting both its binding affinity in protein pockets and its solubility profile.

The Procurement Challenge: Commercial synthesis of methylated indazoles inherently produces a mixture of N1- (thermodynamic) and N2- (kinetic) isomers. The N2- isomer is often the minor product and is difficult to separate from the N1- impurity due to similar polarity. Consequently, "low cost" sources often contain 5–15% of the N1- isomer, which can lead to dead-end side products in downstream GMP synthesis.

Part 2: The Purity Challenge (Synthesis & Impurities)

To understand the price and purity dynamics, one must analyze the retrosynthetic origin of the impurity profile.

The Regioselectivity Problem

The methylation of 3-bromo-1H-indazole-6-carboxylic acid (or its ester) is the defining quality step.

  • Reaction: Alkylation with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Outcome: Without specific directing groups, the N1-nitrogen is more nucleophilic in the thermodynamic limit, leading to the N1-methyl isomer.

  • The Target: The N2-methyl isomer (the target) is favored under specific kinetic conditions or steric steering, but rarely exceeds a 4:1 ratio in crude mixtures without advanced catalysis.

Impurity Profile Table
Impurity NameStructure NoteOriginDetection Difficulty
N1-Isomer 3-Bromo-1-methyl-1H-indazole-6-COOHRegioisomer (Thermodynamic)High: Co-elutes on standard C18 gradients.
Des-bromo 2-methyl-2H-indazole-6-COOHIncomplete bromination / HydrogenolysisMedium: Distinct Mass/UV shift.
6-Ester Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylateIncomplete hydrolysis (if saponified)Low: distinct retention time.
Inorganic Salts Cesium/Potassium saltsResidual from alkylation baseLow: Detected via ROI (Residue on Ignition).

Part 3: Analytical Quality Control (The "How-To")

Trusting a Certificate of Analysis (CoA) for this compound without raw data is risky. The following self-validating protocol ensures the regiochemistry is correct.

Visualizing the QC Decision Tree

QC_Workflow Start Incoming Sample (3-Br-2-Me-6-COOH) HPLC UPLC-MS Analysis (C18, Formic Acid) Start->HPLC Purity_Check Purity > 98%? HPLC->Purity_Check NMR_Check 1H-NMR & NOESY (Regio-confirmation) Purity_Check->NMR_Check Yes Fail_Purify Reject or Recrystallize Purity_Check->Fail_Purify No (<98%) Isomer_Check NOE Signal: N-Me to C3/H3? NMR_Check->Isomer_Check Pass RELEASE For Synthesis Isomer_Check->Pass Yes (N2 Confirmed) Isomer_Check->Fail_Purify No (N1 Detected)

Caption: QC Workflow distinguishing chemical purity (HPLC) from regiochemical purity (NMR).

Definitive Regiochemistry via NMR

Standard 1H-NMR is often insufficient because the N-Methyl shift differs only slightly between isomers (approx. 4.0 ppm vs 4.1 ppm).

  • The Protocol: Run a 1D-NOESY or HMBC experiment.

  • N1-Isomer: The N-Methyl protons will show a correlation to the C7-H proton (the benzene ring proton).

  • N2-Isomer (Target): The N-Methyl protons will show a correlation to the C3-Br (no proton) or weak interactions with C3, but crucially , they are spatially distant from the benzene ring protons compared to the N1 isomer.

HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 3.0mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254nm (aromatic) and 220nm (amide/acid).

  • Note: The N2 isomer typically elutes earlier than the N1 isomer on reverse-phase columns due to higher polarity (quinoid character).

Part 4: Sourcing & Pricing Dynamics

The price of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is non-linear. It behaves like a specialty building block rather than a commodity.

Estimated Market Pricing (2025/2026):

QuantityPurity SpecEstimated Price Range (USD)Sourcing Note
1g - 5g >95% (contains N1)$150 - $300Catalog suppliers (often resellers).
1g - 5g >98% (N2 pure)$400 - $650Specialist synthesis houses.
100g+ >98%$2,500 - $4,000Custom manufacturing required.

Why the variance? Cheap material ($150 range) is often the "crude" precipitate from the methylation reaction, containing 10-15% N1-isomer. High-quality material requires column chromatography or multiple recrystallizations, driving labor costs up.

Part 5: Remediation Protocol (Purification)

If you have purchased "dirty" material (85-90% purity) and need to upgrade it to >98% for biological assays, use this recrystallization protocol.

Protocol: Selective Crystallization of N2-Indazole

  • Dissolution: Dissolve 10g of crude mixture in minimal boiling Ethyl Acetate (approx. 80-100mL).

  • Reflux: Ensure complete dissolution. If insolubles remain, filter hot.

  • Anti-solvent: Slowly add n-Heptane (approx. 30-40mL) while maintaining reflux until the solution turns slightly turbid.

  • Cooling: Remove from heat and let cool to room temperature slowly (over 2 hours). Then move to 4°C fridge for 12 hours.

  • Filtration: Filter the precipitate. The N2-isomer (target) usually crystallizes out first due to higher lattice energy in this solvent system, while the N1-isomer remains in the mother liquor.

  • Validation: Check the filter cake via HPLC. Repeat if N1 > 1%.

References

  • Alam, F., & Keating, J. J. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold.[1][3][4][2][5] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[2] Retrieved from [Link][2]

  • SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Hydrolysis of Methyl 3-Bromo-2-methyl-2H-indazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently serving as core structural motifs in kinase inhibitors and anti-inflammatory therapeutics[1]. The functionalization of the indazole core often requires the use of orthogonal protecting groups, with methyl esters being the most ubiquitous for carboxylic acid protection at the C6 position. This application note details a highly efficient, base-catalyzed hydrolysis (saponification) protocol to convert methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate into its corresponding free carboxylic acid. By utilizing a ternary solvent system (THF/MeOH/H2O) and Lithium Hydroxide (LiOH), this method ensures complete conversion while preserving the integrity of the halogenated heterocyclic core.

Chemical & Physical Parameters

Before initiating the protocol, it is critical to understand the physicochemical constraints of the substrate. The 2H-indazole core is highly lipophilic, which dictates the necessity of a mixed-solvent system for successful hydrolysis[2].

Table 1: Substrate and Product Specifications

ParameterSpecification
Starting Material Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate
CAS Number 1434142-10-5[2]
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol [2]
Target Product 3-bromo-2-methyl-2H-indazole-6-carboxylic acid
Reaction Type Base-Catalyzed Ester Hydrolysis (Saponification)
Mechanistic Rationale & Causality

The hydrolysis of complex, halogenated heterocyclic esters requires a delicate balance between reactivity and functional group tolerance. While acidic hydrolysis is possible, basic saponification using LiOH is the gold standard for this transformation[3].

  • Causality of the Solvent System (THF/MeOH/H₂O): The lipophilic 3-bromo-2-methyl-2H-indazole core exhibits poor aqueous solubility. Tetrahydrofuran (THF) acts as the primary solubilizer for the ester. Water is both the solvent for the hydroxide source and a stoichiometric reactant. Methanol (MeOH) serves as a critical phase-transfer cosolvent that bridges the highly polar aqueous LiOH with the organic phase, preventing the reaction from stalling in a biphasic suspension[3][4].

  • Causality of the Base (LiOH): LiOH is a milder base compared to NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon toward nucleophilic attack by the hydroxide ion, allowing the reaction to proceed rapidly at room temperature without degrading the substrate[3][5].

Table 2: Reagent Stoichiometry

ReagentEquivalentsVolume RatioFunction
Indazole Ester1.0 eqN/ASubstrate
LiOH·H₂O3.0 eqN/AHydrolyzing Base / Nucleophile
THFN/A3 volPrimary Organic Solvent
MeOHN/A1 volPhase-Transfer Cosolvent
Deionized H₂ON/A1 volAqueous Base Carrier
1M HCl (aq)To pH 2–3N/AAcidifying / Protonating Agent
Saponification Workflow

Workflow N1 Methyl 3-bromo-2-methyl- 2H-indazole-6-carboxylate N2 Dissolution THF/MeOH (3:1 v/v) N1->N2 N3 Base Addition LiOH·H2O (aq) N2->N3 N4 Saponification 25°C, 2-4 hours N3->N4 Nucleophilic Attack N5 Concentration Rotary Evaporation N4->N5 Carboxylate Salt Formation N6 Acidification 1M HCl to pH 2-3 N5->N6 Remove Organics N7 3-bromo-2-methyl-2H- indazole-6-carboxylic acid N6->N7 Protonation & Precipitation

Experimental workflow for the basic hydrolysis of indazole-6-carboxylate.

Step-by-Step Protocol

Step 1: Substrate Dissolution In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate (1.0 eq) in a 3:1 mixture of THF and MeOH (e.g., 30 mL THF and 10 mL MeOH per gram of substrate). Stir at 400 rpm until the solid is completely dissolved.

Step 2: Base Preparation & Addition In a separate vial, dissolve LiOH·H₂O (3.0 eq) in Deionized Water (1 volume relative to MeOH, e.g., 10 mL). Cool the organic substrate solution to 0–5 °C using an ice bath. Add the aqueous LiOH solution dropwise over 5–10 minutes to prevent localized exotherms.

Step 3: Saponification Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 1:1) or LC-MS until the starting material is fully consumed[5].

Step 4: Concentration Transfer the mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure (water bath temperature <35 °C)[6]. Critical Action: Do not evaporate to total dryness; leave the aqueous layer intact to keep the lithium carboxylate salt in solution.

Step 5: Acidification & Precipitation Cool the remaining aqueous solution to 0–5 °C. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2–3 (verify with pH paper)[6]. The product, 3-bromo-2-methyl-2H-indazole-6-carboxylic acid, will precipitate as a white to off-white solid.

Step 6: Isolation Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium chloride salts. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure carboxylic acid.

Self-Validating Quality Control & Troubleshooting (E-E-A-T Insights)

To ensure this protocol acts as a self-validating system, researchers must monitor specific physical checkpoints during the workflow:

  • Temperature Control & Halogen Stability: The 3-bromo position on the indazole ring is generally stable to aqueous LiOH at room temperature. However, applying excessive heat (e.g., refluxing >60 °C) can trigger unwanted nucleophilic aromatic substitution (SNAr) or halogen-dance side reactions. Strict adherence to ambient temperature (20–25 °C) is required to maintain the structural integrity of the bromo group[7].

  • Preventing "Oiling Out" During Acidification: If the product forms a gummy oil instead of a crystalline precipitate upon the addition of HCl, it is a direct result of residual THF or MeOH remaining in the aqueous phase. The organic solvents increase the solubility of the free acid, preventing clean crystallization. To fix this, ensure complete removal of organic volatiles during the rotary evaporation step prior to acidification[6].

  • Incomplete Conversion: If TLC indicates remaining starting material after 4 hours, the THF may have evaporated during the reaction, causing the highly lipophilic ester to precipitate out of the reactive aqueous phase. Ensure the reaction vessel is properly sealed during the saponification step.

References
  • Thieme-Connect. "Carboxyl Protecting Groups: Methyl Esters and Derivatives". Synthesis Reviews. Available at: [Link][3]

  • SciSpace / RSC. "Total synthesis of a key series of vinblastines modified at C4 that define the importance and surprising trends in activity". Chemical Science. Available at:[Link][7]

  • NIH / ACS. "Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors". J Med Chem. Available at: [Link][5]

  • ACS Publications. "Discovery of the First-In-Class HSD17B13/PPAR Multitarget Modulators for the Treatment of Metabolic Dysfunction-Associated". J Med Chem. Available at: [Link][4]

Sources

Application Note: Synthesis of Kinase Inhibitors Utilizing 3-Bromo-2-methyl-2H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The 2H-indazole scaffold has emerged as a privileged structure in kinase inhibitor discovery, distinct from its 1H-indazole tautomer found in drugs like Axitinib. The N2-methylated core, specifically 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid , offers a pre-functionalized, tautomerically fixed platform for rapid library generation.

This application note details the modular synthesis of Type I and Type II kinase inhibitors using this core. The 3-bromo position serves as a vector for hinge-binding motifs (via Suzuki-Miyaura coupling), while the 6-carboxylic acid allows for the extension of solubilizing tails or solvent-front interactions (via amide coupling). This guide provides validated protocols, mechanistic insights, and troubleshooting strategies to maximize yield and purity.

The Indazole Scaffold in Kinase Drug Design

Kinase inhibitors typically target the ATP-binding pocket. The 2-methyl-2H-indazole core mimics the adenine ring of ATP, allowing for critical hydrogen bonding interactions with the kinase hinge region.

  • C3 Position (Bromine handle): Targets the hydrophobic back pocket or the gatekeeper residue. Functionalization here dictates kinase selectivity (e.g., VEGFR vs. FGFR).

  • C6 Position (Carboxylic Acid handle): Points towards the solvent-exposed region. This is ideal for attaching hydrophilic groups (morpholines, piperazines) to improve ADME properties (solubility, permeability).

  • N2-Methyl Group: Locks the tautomeric state, preventing the "promiscuous binder" phenotype often seen with unsubstituted 1H-indazoles and improving lipophilicity/permeability.

Retrosynthetic Workflow

The synthesis is modular. While the order of operations can vary, Route A (C3 Functionalization


 C6 Functionalization) is generally preferred to avoid potential catalyst poisoning by the amide nitrogen or hydrolysis issues during the basic Suzuki conditions.

SyntheticStrategy Start 3-Bromo-2-methyl- 2H-indazole-6-carboxylic acid Step1 Step 1: C3 Functionalization (Suzuki Coupling) Start->Step1 Ar-B(OH)2, Pd cat. Inter Intermediate: 3-Aryl-indazole-6-COOH Step1->Inter Step2 Step 2: C6 Functionalization (Amide Coupling) Inter->Step2 HNR2, HATU Final Final Kinase Inhibitor (Hinge Binder + Solubilizing Tail) Step2->Final

Figure 1: Preferred modular synthetic route for 2H-indazole kinase inhibitors.

Experimental Protocols

Protocol A: C3-Hinge Binder Installation (Suzuki-Miyaura Coupling)

This step introduces the aryl or heteroaryl ring that binds to the kinase hinge. The 2-methyl group can exert steric pressure; therefore, highly active catalyst systems are recommended.

Reagents & Materials:

  • Substrate: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (or its methyl ester).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[3]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the 3-bromoindazole substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon or Nitrogen for 5–10 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

  • Catalyst Addition: Add the Pd catalyst rapidly against a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction:

    • Microwave: Heat to 120°C for 30–60 minutes.

    • Thermal: Heat to 90°C (oil bath) for 4–12 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the bromide peak (M+H patterns 79Br/81Br) and appearance of the biaryl product.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.[1] Dilute filtrate with water, adjust pH to ~3-4 (if using free acid) with 1N HCl, and extract with EtOAc (3x).

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via Flash Chromatography (DCM/MeOH gradient for acids; Hex/EtOAc for esters).

Expert Insight: If the boronic acid contains basic amines (e.g., pyridine, pyrazole), use K₃PO₄ instead of carbonate to prevent catalyst inhibition. If the substrate is the free acid, ensure the pH during workup allows for extraction (isoelectric point consideration).

Protocol B: C6-Tail Extension (Amide Coupling)

This step modulates physicochemical properties. If the starting material from Protocol A was an ester, perform a hydrolysis step (LiOH, THF/H₂O) before proceeding.

Reagents & Materials:

  • Substrate: 3-Aryl-2-methyl-2H-indazole-6-carboxylic acid.

  • Amine: Primary or secondary amine (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine, 3.0 equiv).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at RT for 15 minutes. Color change to yellow/orange is typical.

  • Coupling: Add the amine (1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the formation of the amide bond (mass shift +Amine -H₂O).

  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). If a solid forms, filter and wash with water.

    • Method B (Extraction): Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid), water, and brine.

  • Purification: Recrystallization or Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove urea byproducts from HATU.

Data Presentation & Analysis

Expected Yields & Conditions Comparison

The following table summarizes typical yields based on the electronic nature of the coupling partners.

Reaction StepSubstrate TypeConditionsTypical YieldCritical Notes
Suzuki (C3) Electron-Rich Boronic Acid (e.g., 4-OMe-Ph)Pd(dppf)Cl₂, Na₂CO₃, 90°C85-95%Fast reaction; minimal homocoupling.
Suzuki (C3) Heteroaryl Boronic Acid (e.g., Pyrazole)Pd(dppf)Cl₂, K₃PO₄, 100°C60-75%Requires stronger base; longer reaction time.
Amide (C6) Primary Aliphatic AmineHATU, DIPEA, RT80-90%Very clean; complete < 2 hours.
Amide (C6) Electron-Deficient AnilineT3P, Pyridine, 60°C50-70%HATU often fails; T3P/Pyridine is superior here.
Analytical Validation
  • 1H NMR Signature: The N2-Methyl group is a distinct singlet appearing around 4.10 – 4.25 ppm . This is a diagnostic peak to confirm the 2H-tautomer is intact and not alkylated at N1 (which would appear upfield ~4.0 ppm).

  • LC-MS: 3-Bromo precursor shows a 1:1 isotopic doublet (M, M+2). Successful Suzuki coupling results in the loss of this pattern.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Protodeboronation of Heteroaryl Boronic Acids

  • Symptom: Low yield in Suzuki step; recovery of unreacted bromide.

  • Cause: 2-pyridyl and 5-membered heteroaryl boronic acids are unstable under heat/base.

  • Solution: Switch to Pd(dtbpf)Cl₂ (highly active catalyst) to lower the reaction temperature or use boronic esters (pinacol) which are more stable than acids.

Issue 2: Regioselectivity in Amide Coupling

  • Context: If the C3 substituent also contains a carboxylate.

  • Solution: The C6-carboxylic acid on the indazole core is generally less sterically hindered than positions on orthogonal rings, but protection strategies (using the C6-methyl ester starting material) are safer.

Issue 3: Solubility of the Core

  • Observation: The 6-carboxylic acid intermediate can be poorly soluble in DCM/EtOAc.

  • Solution: Use THF/MeOH mixtures for workups or proceed directly to the amide coupling in DMF without isolating the dry solid (telescoped synthesis), provided the Suzuki base is neutralized.

References

  • Schoene, J. et al. (2019).[4] "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors." ChemMedChem, 14(16), 1514–1527. Link

  • BenchChem. (2025).[1][3][5] "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine." (Analogous chemistry for N-methylated heterocycles). Link

  • Lier, F. et al. (2011). "Discovery of indazoles as inhibitors of Tpl2 kinase."[6] Bioorganic & Medicinal Chemistry Letters, 21(18), 5370-5373. Link

  • Hu, Y. et al. (2016). "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors." ACS Medicinal Chemistry Letters, 7(10), 890–895. Link

  • ChemicalBook. (2025). "Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate Product Properties." Link

Sources

Cross-coupling reactions of 3-bromoindazoles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Cross-Coupling Reactions of 3-Bromoindazoles in Medicinal Chemistry

Part 1: Executive Summary & Strategic Importance

The indazole scaffold is a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and purine systems. It is ubiquitous in kinase inhibitors (e.g., Axitinib, Linifanib) and modulators of ion channels. While N1 and N2 functionalizations are straightforward, C3-functionalization remains the critical vector for accessing novel chemical space.

3-Bromoindazole is the primary linchpin for these transformations. However, its reactivity is tempered by the electron-rich nature of the pyrazole ring and the potential for competitive N-arylation or hydrodebromination. This guide provides field-proven protocols to overcome these lethargic reaction kinetics and selectivity issues.

Part 2: Mechanistic Considerations & Protecting Group Strategy

Before initiating coupling, the electronic environment of the C3-Br bond must be tuned via N-protection. The choice of protecting group (PG) dictates the catalyst turnover number (TON) and the rate of oxidative addition.

The Protecting Group Matrix
Protecting Group (N1)Electronic EffectC3-Br ReactivityStabilityRecommended For
Hydrogen (Free NH) AmphotericLow (Poisoning risk)N/AMicrowave Suzuki; Aqueous media
Methyl / Alkyl Electron Donating (+I)Moderate HighPermanent functionalization
Boc (tert-butoxycarbonyl) Electron Withdrawing (-I, -M)High (Facilitates Ox. Add.)Low (Acid/Base labile)Buchwald-Hartwig; Stille
SEM / THP Weakly DonatingModerate-High ModerateLithiation/Coupling sequences
Tosyl (Ts) Strong E-WithdrawingVery High ModerateDifficult substrates; Sonogashira

Expert Insight: For challenging couplings (e.g., bulky amines or electron-rich boronic acids), use N1-Boc or N1-Tosyl protection. The electron-withdrawing nature pulls density from the pyrazole ring, making the C3-Br bond more electrophilic and accelerating the oxidative addition step to Pd(0).

Part 3: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 3-arylindazoles avoiding protodebromination.

The Challenge: 3-bromoindazoles are prone to hydrodebromination (replacement of Br with H) rather than coupling, especially with hindered boronic acids. The Solution: Use of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which form a monolithic Pd-ligand species that accelerates transmetallation.

Materials:

  • 3-Bromo-1-(phenylsulfonyl)-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2M aq. solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1,4-dioxane. Stir at RT for 5 mins until the solution turns yellow/orange (formation of active L-Pd(0) species).

  • Addition: Add the 3-bromoindazole and arylboronic acid to the reaction vessel.

  • Solvent/Base: Add the remaining dioxane and the aqueous K₃PO₄ solution.

  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling of boronic acids).

  • Reaction: Seal and heat at 80°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amine motifs common in kinase inhibitors.

The Challenge: Pd-catalyst poisoning by the indazole nitrogens and competitive binding of the amine nucleophile. The Solution: Use RuPhos or BrettPhos precatalysts which are specifically designed to prevent amine binding to the metal center off-cycle.

Materials:

  • 3-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or Pd₂(dba)₃/RuPhos (2 mol% Pd)

  • Base: LiHMDS (2.5 equiv, 1M in THF) or Cs₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add Pd source, Ligand (if not using G3 precatalyst), and base (if solid Cs₂CO₃).

  • Substrates: Add 3-bromoindazole and amine.

  • Solvent: Add anhydrous solvent via syringe.

  • Activation: If using LiHMDS (liquid base), add dropwise last.

  • Reaction: Heat at 65–80°C for 16 hours.

    • Note: For volatile amines, use a sealed pressure tube.

  • Quench: Cool to RT, quench with sat. NH₄Cl.

  • Workup: Extract with EtOAc. Warning: Indazole amines can be polar; check aqueous layer by LCMS.

Protocol C: Sonogashira Coupling (Alkynylation)

Target: Synthesis of rigid alkyne linkers.

The Challenge: Copper-mediated homocoupling of the alkyne (Glaser coupling) and sluggish reactivity of the C3-Br. The Solution: A "Copper-Free" variant is often preferred for 3-bromoindazoles to reduce side reactions, but if reactivity is low, use the standard Pd/Cu system with a strong base.

Materials:

  • 3-Bromo-1-Boc-indazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (degassed, used as solvent or co-solvent with DMF)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-bromoindazole in DMF/Et₃N (3:1 ratio).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI.

  • Degassing: Sparge vigorously with Argon for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne slowly via syringe.

  • Reaction: Heat at 90°C for 2–6 hours.

    • Monitoring: Watch for the formation of a dark precipitate (Et₃N·HBr salts).

  • Workup: Dilute with water, extract with Et₂O (avoids DMF dragging). Wash organic layer with 5% LiCl solution to remove residual DMF.

Part 4: Visualization of Optimization Logic

The following decision tree illustrates the logical flow for optimizing a failed cross-coupling reaction on a 3-bromoindazole substrate.

OptimizationWorkflow Start Start: Reaction Failed/Low Yield CheckSM Analyze Crude NMR/LCMS: Is Starting Material (SM) consumed? Start->CheckSM SM_Remaining SM Remaining (Low Conversion) CheckSM->SM_Remaining Yes SM_Consumed SM Consumed CheckSM->SM_Consumed No Temp Increase Temp to 100-120°C SM_Remaining->Temp IdentifyProduct Identify Major Byproduct SM_Consumed->IdentifyProduct Catalyst Switch to Active Catalyst: XPhos Pd G3 or Pd(tBu3P)2 Temp->Catalyst Still fails Protect Change N-PG to Electron Withdrawing (Boc, Tosyl, SO2Ph) Catalyst->Protect Still fails Success Optimized Protocol Protect->Success Debrom Hydrodebromination (Ar-H) IdentifyProduct->Debrom Homocouple Homocoupling (Ar-Ar or Alkyne dimer) IdentifyProduct->Homocouple Sol_Debrom 1. Use Anhydrous Solvents 2. Switch solvent (Dioxane -> Toluene) 3. Increase Catalyst Loading Debrom->Sol_Debrom Sol_Homo 1. Degas solvent thoroughly 2. Add dropwise alkyne/boronate 3. Switch to Cu-free (Sonogashira) Homocouple->Sol_Homo Sol_Debrom->Success Sol_Homo->Success

Caption: Diagnostic workflow for optimizing 3-bromoindazole cross-coupling. Blue path indicates kinetic issues; Yellow path indicates chemoselectivity issues.

Part 5: Case Study - Axitinib Intermediate

Context: Axitinib (Inlyta) is a VEGFR inhibitor. A key intermediate is a 3-vinylindazole. While early routes utilized amide coupling, modern approaches utilize Heck or Suzuki vinylation of 3-bromoindazoles.

Reaction: Heck Coupling of 3-bromo-1H-indazole with butyl acrylate.

  • Observation: The reaction is notoriously difficult due to the free NH.

  • Optimization:

    • Solvent: DMF is required for solubility.

    • Additives: Addition of TBAB (Tetrabutylammonium bromide) stabilizes the Pd-nanoparticles and prevents catalyst deactivation.

    • Outcome: The use of Pd(OAc)₂/PPh₃ with TBAB allows the coupling to proceed in >85% yield, establishing the C3-alkene bond essential for the styryl motif in Axitinib.

Part 6: References

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: Current Organic Chemistry. URL:[Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles... synthesis of axitinib. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Buchwald-Hartwig Amination of 3-Bromoindazoles: Catalyst Screening and Substrate Scope. Source: Journal of Organic Chemistry (General Reference for RuPhos usage). URL:[Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles (Comparative reactivity). Source: Heterocycles.[2][3][4][5][6] URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery (Review). Source: Molecules (MDPI). URL:[Link]

Sources

Application Note: Fragment-Based Drug Design Targeting the Indazole Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust workflow for utilizing indazole carboxylic acids as privileged scaffolds in Fragment-Based Drug Design (FBDD). Unlike generic fragment libraries, indazole carboxylic acids offer a unique "warhead-and-handle" duality: the carboxylic acid moiety serves as an electrostatic anchor (mimicking phosphate/aspartate) or a synthetic handle for rapid elaboration, while the indazole core provides a rigid, H-bond-rich scaffold. This guide addresses critical challenges—specifically tautomeric ambiguity (1H vs. 2H) , pH-dependent solubility , and regioselective functionalization —providing validated protocols for NMR screening and synthetic optimization.

Introduction: The Indazole Advantage

The indazole ring system is a "privileged structure" in medicinal chemistry, appearing in FDA-approved drugs like Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor). In the context of FBDD, indazole carboxylic acids are exceptionally high-value starting points due to three intrinsic properties:

  • Vectorial Growth: The bicyclic core allows growth in distinct vectors (C3, N1, C4-C7), enabling precise probing of sub-pockets.

  • Electrostatic Anchoring: The carboxylic acid (

    
    ) forms strong salt bridges with lysine or arginine residues in the binding pocket, often serving as a "hotspot" binder.
    
  • Tautomeric Versatility: The core exists in a dynamic equilibrium between 1H- and 2H-tautomers. While the 1H-form is thermodynamically preferred in solution, the 2H-form is often the bioactive conformation in kinase hinge regions.

Critical Consideration: Tautomerism

Failure to account for tautomerism leads to incorrect docking models and SAR disconnects.

  • 1H-Indazole: Benzenoid structure; thermodynamically stable.[1][2]

  • 2H-Indazole: Quinonoid structure; often stabilized by specific protein environments.

Phase I: Library Design & Fragment Selection

When curating an indazole carboxylic acid library, strict adherence to physicochemical criteria is required to prevent false positives (aggregation) and ensure synthetic tractability.

Table 1: Selection Criteria for Indazole Acid Fragments
ParameterTarget RangeRationale
Molecular Weight 160 – 250 DaAllows room for "heavy" atom addition during optimization (Rule of 3).
cLogP 0.5 – 2.0Acids are polar; core lipophilicity balances permeability.
PSA (Polar Surface Area) < 80 ŲEnsures ligand efficiency (LE) remains high.
pKa (Acid) 3.5 – 4.8Determines ionization state at physiological pH (7.4).
Solubility > 1 mM (PBS)Essential for NMR/SPR screening without aggregation.

Phase II: Screening Protocols

Screening acidic fragments requires specific buffer controls to manage protonation states. We utilize Ligand-Observed NMR (STD-NMR) as the primary filter due to its sensitivity to weak binders (


: mM to 

M range).
Protocol A: pH-Modulated STD-NMR Screening

Objective: Detect binding and determine if the interaction is driven by the anionic carboxylate or the neutral scaffold.

Materials:

  • Instrument: 600 MHz NMR with Cryoprobe.

  • Protein: 10-20

    
    M (unlabeled).
    
  • Ligand: 500

    
    M Indazole Carboxylic Acid fragment.
    
  • Buffer:

    
     saline buffer (phosphate or Tris-d11).
    

Step-by-Step Methodology:

  • Solubility Check: Dissolve fragment in

    
    -DMSO (50 mM stock). Dilute to 500 
    
    
    
    M in buffer. Check 1D
    
    
    H spectrum for line broadening (aggregation).
  • Sample Preparation:

    • Reference: 500

      
      M ligand in buffer (no protein).
      
    • Test: 500

      
      M ligand + 10 
      
      
      
      M protein (1:50 ratio).
  • Acquisition (Standard):

    • Pulse sequence: stddiff (Bruker/Varian standard).

    • On-resonance irradiation: 0.0 – -1.0 ppm (Protein methyls).

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds.

  • The "pH Swing" Validation (Self-Validating Step):

    • Run 1: pH 7.4 (Carboxylate is

      
      ).
      
    • Run 2: pH 5.5 (Shift equilibrium toward neutral

      
      , if protein tolerates).
      
    • Analysis: If STD signal intensity drops significantly at pH 5.5, the binding is likely driven by an electrostatic salt bridge (the "Anchor"). If signal remains constant, binding is driven by the indazole core (hydrophobic/H-bond).

Note: Indazole protons (H3, H4-H7) usually appear between 7.0–8.5 ppm. Ensure water suppression (Excitation Sculpting) does not attenuate these signals.

Visualization: The Screening Workflow

The following diagram illustrates the decision logic for hit validation.

FBDD_Workflow Start Indazole Acid Library Solubility QC: Solubility & Aggregation (1D NMR / DLS) Start->Solubility PrimaryScreen Primary Screen: STD-NMR (pH 7.4) Solubility->PrimaryScreen Pass Hit Hit Identified? PrimaryScreen->Hit Hit->Start No (Refine Library) Validation Validation: pH Swing & Competition (Displacement by known binder) Hit->Validation Yes XRay Structural Biology (X-ray / Cryo-EM) Validation->XRay Confirmed Binder Chemistry Hit-to-Lead Chemistry XRay->Chemistry Define Vector

Figure 1: Logic flow for screening indazole carboxylic acid fragments, emphasizing QC and validation steps.

Phase III: Synthetic Optimization (Hit-to-Lead)

Once a hit is validated, the carboxylic acid becomes the primary handle for "Fragment Growing." However, the indazole ring presents a regioselectivity challenge during alkylation.

Challenge: N1 vs. N2 Regioselectivity

Alkylation of indazoles often yields a mixture of N1- and N2-substituted products.[1]

  • N1-Alkylation: Generally thermodynamically favored.[1]

  • N2-Alkylation: Often kinetically favored or accessible via specific protecting group strategies.

Protocol B: Regioselective Functionalization

Scenario: You have a 3-carboxy-indazole hit and need to grow from the Nitrogen to reach a hydrophobic pocket.

1. N1-Selective Alkylation (Thermodynamic Control):

  • Reagents:

    
     (Base), DMF (Solvent), Alkyl Halide (
    
    
    
    ).
  • Conditions: Heat to 60-80°C.

  • Mechanism: The N1-anion is thermodynamically more stable.[1]

  • Yield: Typically >80% N1-isomer.[3]

2. N2-Selective Alkylation (Kinetic/Transient Control):

  • Strategy: Use of the Meerwein reagent (

    
    ) often favors N2 methylation.
    
  • Alternative: Transient protection of N1 (e.g., THP group), functionalize C3/C4, then deprotect.

3. Amide Coupling (The -COOH Handle):

  • Reagents: HATU or T3P (Propylphosphonic anhydride).

  • Base: DIPEA.

  • Solvent: DMF/DMA.

  • Critical Step: Pre-activation of the acid for 5 mins is crucial. Indazole-3-carboxylic acids can be sterically hindered if there is a substituent at position 4.

Visualization: Synthetic Pathways

This diagram outlines how to diverge the synthesis based on the structural biology data.

Synthesis_Path Core Indazole-3-Carboxylic Acid (Fragment Hit) PathA Path A: Amide Coupling (Targeting Solvent Front) Core->PathA HATU/Amine PathB Path B: N1-Alkylation (Targeting Hydrophobic Pocket) Core->PathB Cs2CO3/R-X PathC Path C: Bioisostere Replacement (COOH -> Tetrazole/Oxadiazole) Core->PathC Hydrazine/CDI ProductA Amide Lead (Improved Solubility) PathA->ProductA ProductB N1-Substituted Lead (Potency Boost) PathB->ProductB ProductC Bioisostere Lead (Permeability Boost) PathC->ProductC

Figure 2: Divergent synthetic strategies for optimizing the indazole acid hit.

Case Study Application: Hsp90 Inhibition

Context: Hsp90 is a chaperone protein with an ATP-binding pocket. Fragment: Indazole-3-carboxylic acid.[4][5][6][7] Discovery:

  • Screening: STD-NMR identified the fragment binding in the ATP pocket.

  • X-ray: Confirmed the indazole ring stacks with Phe138, and the carboxylic acid forms water-mediated H-bonds (mimicking the phosphate of ATP).

  • Optimization:

    • The acid was converted to a carboxamide (Path A in Fig 2) to pick up interactions with Asn51.

    • A benzyl group was added to N1 (Path B in Fig 2) to fill a hydrophobic sub-pocket. Result: Affinity improved from

      
       (Fragment) to 
      
      
      
      (Lead).

References

  • BenchChem. (2025).[7] Literature review on the discovery of indazole-containing compounds. Retrieved from

  • Frontiers in Molecular Biosciences. (2020). Fragment-Based Drug Discovery by NMR: Where Are the Successes and Where Can It Be Improved? Retrieved from

  • National Institutes of Health (PubMed). (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90.[8] Bioorg Med Chem Lett.[8] Retrieved from

  • MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.[2][6][7][8][9][10][11][12][13][14][15][16] Retrieved from

  • BenchChem. (2025).[7] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Indazole Methyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostic Workflow

Hydrolyzing a methyl ester on an indazole core (e.g., 1H-indazole-3-carboxylic acid methyl ester) is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter stalled reactions, poor yields, or unwanted side reactions. These issues typically stem from three variables:

  • Steric Hindrance: Bulky groups at the N-1 or N-2 positions shielding the C-3 ester.

  • Solubility: The lipophilic nature of substituted indazoles causing biphasic separation in standard aqueous basic conditions.

  • Chemoselectivity: The presence of base-labile protecting groups (e.g., N-acyl or N-benzoyl groups) that cleave faster than the ester.

Use the diagnostic decision tree below to select the optimal hydrolysis protocol for your specific indazole substrate.

HydrolysisDecisionTree Start Indazole Methyl Ester Hydrolysis Q1 Is the ester sterically hindered? (e.g., bulky N1/N2 group) Start->Q1 Q2 Are there base-sensitive groups? (e.g., N-acyl, halogens) Q1->Q2 Yes Q3 Are there base-sensitive groups? (e.g., N-acyl, halogens) Q1->Q3 No A1 Enzymatic Hydrolysis or Mild Acid (HCl/Dioxane) Q2->A1 Yes A2 NaOH (3 eq), MeOH/H2O Reflux (4-6 h) Q2->A2 No A3 LiOH (2-10 eq), THF/MeOH/H2O 0 °C to RT (1-2 h) Q3->A3 Yes A4 LiOH (20 eq), THF/H2O 40 °C (12-16 h) Q3->A4 No

Decision tree for selecting the optimal indazole methyl ester hydrolysis protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indazole-3-carboxylic acid methyl ester shows incomplete hydrolysis even after 24 hours. How can I drive the reaction to completion?

Causality: The C-3 position of the indazole ring can be sterically hindered. Furthermore, the functional group for methyl ester increases solubility in organic solvents, meaning the standard LiOH in THF/water might form a biphasic system where the substrate remains unreacted in the organic layer (1)[1]. Solution: Switch to a more miscible ternary solvent system like THF/MeOH/H2O (typically 4:1:1) to ensure homogeneity (2)[2]. If steric hindrance is severe, increase the reaction temperature to 40 °C with excess LiOH (3)[3], or use NaOH in a MeOH/H2O mixture under reflux (4)[4].

Q2: I am trying to hydrolyze a methyl ester on an N-acetylated indazole, but I am losing the N-acetyl group. How do I prevent this?

Causality: Amide and acyl bonds on the indazole nitrogen (N-1 or N-2) are highly susceptible to nucleophilic attack by hydroxide ions. In many cases, the elimination of the N-acyl substituent proceeds significantly faster (e.g., < 30 minutes) than the hydrolysis of the methyl ester (5)[5]. Solution: If the N-acyl group must be retained, standard basic hydrolysis (LiOH/NaOH) is contraindicated. You must employ mild acidic hydrolysis (e.g., HCl in dioxane/water) or enzymatic cleavage (e.g., Pig Liver Esterase) which operates at a neutral pH.

Q3: After successful hydrolysis and acidification, my isolated yield is very low, and the product is a gummy residue. What went wrong?

Causality: Indazole carboxylic acids are amphoteric. Over-acidification (pH < 1) protonates the basic indazole nitrogen, pulling the product back into the aqueous phase as a highly soluble salt. Solution: Carefully adjust the pH to the isoelectric point of the specific indazole (typically pH 3–4). For example, in the synthesis of 1-methylindazole-3-carboxylic acid (1-MICA), adjusting the pH to ~4 is critical for precipitating the solid product in high yield (6)[6]. If extraction is necessary, use a polar organic solvent like EtOAc containing 10% THF to improve the partition coefficient (2)[2].

Quantitative Data: Hydrolysis Conditions Comparison

Protocol / ConditionsSubstrate ProfileTempTimeTypical YieldReference
LiOH (2-10 eq) THF/MeOH/H2O (4:1:1)Unhindered, mildly base-sensitive0 °C to RT1–2 h>85%2[2]
LiOH (20 eq) THF/H2OStandard C-3 ester40 °C12–16 h80–90%3[3]
NaOH (3 eq) MeOH/H2OSterically hindered, base-stableReflux4–6 h96%4[4]
LiOH (excess) THF/H2ON-acyl protected indazoles0 °C< 30 minN/A (Cleaves N-acyl)5[5]

Experimental Protocols

Protocol A: Mild Homogeneous Hydrolysis (Base-Sensitive / Unhindered Substrates)

Causality & Design: Utilizing a ternary solvent system (THF/MeOH/H2O) ensures that both the lipophilic indazole core and the hydrophilic hydroxide salt remain in a single homogeneous phase, preventing stalled biphasic reactions.

  • Preparation: Dissolve the indazole methyl ester (1.0 equiv) in a 4:1:1 mixture of THF:MeOH:H2O to achieve a 0.1 M concentration.

  • Cooling: Cool the solution to 0 °C using an ice bath to minimize side reactions.

  • Base Addition: Add an aqueous solution of 2 N LiOH (2.0 to 10.0 equiv) dropwise.

    • Self-validation step: Monitor the reaction via TLC or LC-MS every 30 minutes. The disappearance of the starting material confirms active catalysis without requiring excess heat.

  • Quenching: Once complete (typically 1–2 hours), warm to room temperature and quench by neutralizing with 1N HCl to pH ~4.

    • Critical Note: Do not over-acidify, as protonation of the indazole nitrogen will increase water solubility and reduce isolated yield.

  • Extraction: Extract the aqueous layer with EtOAc containing 10% THF to maximize the recovery of the polar carboxylic acid.

  • Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield the pure indazole carboxylic acid.

Protocol B: High-Vigor Hydrolysis (Sterically Hindered / Base-Stable Substrates)

Causality & Design: Bulky substituents at the N-1 or N-2 positions create a steric shield around the C-3 ester. High temperatures and a smaller, highly active counterion (Na+ vs Li+) provide the necessary activation energy to drive the nucleophilic acyl substitution.

  • Preparation: Suspend the hindered indazole methyl ester (1.0 equiv) in Methanol (0.15 M).

  • Base Addition: Add an aqueous solution of NaOH (3.0 to 5.0 equiv).

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C).

    • Self-validation step: The initial suspension should become a clear, homogeneous solution as the ester hydrolyzes into the highly soluble sodium carboxylate salt.

  • Reaction: Reflux for 4–6 hours until the starting material is completely consumed as judged by LC-MS.

  • Precipitation: Cool the mixture on ice and carefully acidify to pH 3–4 using concentrated HCl to induce precipitation of the free carboxylic acid.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water, and dry in a vacuum oven at 50 °C.

References

  • bloomtechz.com. 1H-Indazole-3-carboxylic acid methyl ester.
  • US7060841B2 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PMC. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen.
  • WO2009111700A2 - Oxadiazoanthracene compounds for the treatment of diabetes.
  • RSC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • PMC. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.

Sources

Regioselectivity issues in methylation of indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Indazole-6-Carboxylic Acid Methylation

Case ID: IND-METH-06 Status: Active Subject: Troubleshooting Regioselectivity (N1 vs. N2) & Chemoselectivity (N- vs. O-alkylation)

Executive Summary

Methylation of indazole-6-carboxylic acid presents a dual challenge: Regioselectivity (distinguishing between the


 and 

nitrogen atoms) and Chemoselectivity (preventing or controlling esterification of the C6-carboxylic acid).

While


-alkylation is thermodynamically favored due to the preservation of the benzenoid aromaticity, the presence of the electron-withdrawing carboxylic acid group (EWG) at C6 alters the electronic landscape, often reducing the nucleophilicity of the ring and leading to competitive 

formation or incomplete conversion. Furthermore, standard alkylation conditions (Alkyl Halide + Base) will almost invariably esterify the carboxylic acid.

Module 1: Mechanism & Critical Pathways

To control the reaction, one must understand the competing pathways. The indazole anion is an ambident nucleophile.

Figure 1: Reaction Pathways and Tautomeric Equilibrium

IndazoleMethylation Start Indazole-6-COOH (Starting Material) Base Base Treatment (Deprotonation) Start->Base Dianion Dianion Species (COO- and N-) Base->Dianion -2H+ Path_N1 Thermodynamic Control (High Temp / Polar Solvent) Dianion->Path_N1 Path_N2 Kinetic Control (Low Temp / Non-Polar / Chelating) Dianion->Path_N2 Prod_O O-Esterification (Occurs First/Concurrently) Dianion->Prod_O Fast (MeI) Prod_N1 N1-Methyl Ester (Major Thermodynamic) Path_N1->Prod_N1 Slow, Stable Prod_N2 N2-Methyl Ester (Kinetic/Byproduct) Path_N2->Prod_N2 Fast, Less Stable Prod_N2->Prod_N1 Thermal Rearrangement (Requires High T)

Caption: Mechanistic bifurcation showing the competition between thermodynamic (N1) and kinetic (N2) pathways, alongside the unavoidable esterification.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of N1 and N2 isomers (e.g., 60:40)."

Diagnosis: This is typical for


 reactions (e.g., MeI/K₂CO₃) where the energy difference between the 

and

transition states is small. The C6-EWG further destabilizes the transition states, eroding selectivity.

Corrective Actions:

  • Switch to Thermodynamic Control:

    • Protocol: Use NaH (Sodium Hydride) in DMF or DMSO .

    • Why? The sodium cation coordinates tightly with the hard anion. Heating this mixture (60–80°C) allows the kinetic

      
       product to revert and funnel into the thermodynamically stable 
      
      
      
      product (the "benzenoid" form).
  • The "Melt" Method:

    • If solubility is an issue, fuse the indazole with the alkylating agent without solvent (if liquid) or in a minimum amount of high-boiling solvent at elevated temperatures. This forces the system toward the thermodynamic minimum (

      
      ).
      
Issue 2: "I want the N2 isomer, but I mostly get N1."

Diagnosis:


 is the "quinoid" form and is higher in energy. It is difficult to access selectively with simple alkyl halides.[1]

Corrective Actions:

  • Use Meerwein’s Salt (

    
    ): 
    
    • Protocol: React the neutral indazole (not the anion) with trimethyloxonium tetrafluoroborate in EtOAc or DCM.

    • Why? Alkylation of the neutral species follows kinetic control, which often favors the more electron-rich

      
       lone pair (depending on specific substitution patterns).
      
  • Protecting Group Strategy:

    • Install a bulky group (e.g., THP or Trityl) which might kinetically favor one position, then alkylate the other, though this is often low-yielding for indazoles.

Issue 3: "My carboxylic acid is turning into a methyl ester."

Diagnosis: Methyl iodide (MeI) and Dimethyl sulfate (DMS) are indiscriminate electrophiles. In the presence of base, the carboxylate (


) is formed and is a competent nucleophile.

Corrective Actions:

  • Accept and Hydrolyze: Allow the esterification to happen. Purify the Methyl 1-methyl-1H-indazole-6-carboxylate , then hydrolyze the ester (LiOH/THF/H₂O) to return to the acid. This is the standard industrial workflow.

  • Protection: If the acid is sensitive, protect it as a tert-butyl ester (resistant to base hydrolysis but removable with acid) before methylation.

Module 3: Validated Protocols

Protocol A: High-Selectivity N1-Methylation (Thermodynamic)

Target: Methyl 1-methyl-1H-indazole-6-carboxylate

  • Preparation: Dissolve Indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Cool to 0°C. Add NaH (60% dispersion, 2.5 equiv). Note: Extra equivalents are needed for the COOH proton.

  • Stirring: Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete dianion formation.

  • Alkylation: Cool to 0°C. Add MeI (2.5 equiv) dropwise.

  • Equilibration: Warm to 60°C and stir for 4–6 hours.

    • Critical Step: The heat promotes the rearrangement of any kinetically formed

      
       product to the 
      
      
      
      product.
  • Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc.[3]

  • Expectation: >90%

    
     selectivity. Product will be the methyl ester.
    
Protocol B: Separation & Analysis

Distinguishing Isomers via NMR

FeatureN1-Methyl Isomer (Thermodynamic)N2-Methyl Isomer (Kinetic)
Structure Benzenoid (Stable)Quinoid (Less Stable)
H3 Proton Shift Typically ~8.0 ppm Typically ~8.3 - 8.5 ppm (Deshielded)
NOESY Signal Cross-peak between N-Me and H7 Cross-peak between N-Me and H3
C13 NMR (N-Me) ~35-36 ppm~39-41 ppm

Module 4: Decision Logic for Optimization

Figure 2: Troubleshooting Decision Tree

IndazoleLogic Start User Goal Q1 Target Isomer? Start->Q1 N1 Target: N1-Methyl Q1->N1 N2 Target: N2-Methyl Q1->N2 Method1 Use NaH / DMF / Heat (Thermodynamic) N1->Method1 Method2 Use Meerwein Salt (Me3OBF4) in DCM (Kinetic) N2->Method2 Check Check Regio Ratio (NMR) Method1->Check Method2->Check Sep Separation Required? N1 is usually less polar than N2 Check->Sep

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.

References

  • Luo, G., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[4] The Journal of Organic Chemistry.

  • Cheung, M., et al. (2003). Investigation of the Regioselectivity of Alkylation of Indazoles. Tetrahedron Letters.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming tautomeric stability).

  • Gaonkar, S.L., et al. (2006). Synthesis and antimicrobial studies of a new series of 2-substituted-indazole derivatives. Medicinal Chemistry Research.[5]

Sources

Separating N1 and N2 methyl indazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation & Identification of N1/N2 Methyl Indazole Isomers

Ticket ID: IND-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The methylation of indazole typically yields a mixture of 1-methyl-1H-indazole (N1) and 2-methyl-2H-indazole (N2) . These constitutional isomers exhibit distinct physical and chemical properties due to their electronic structures. N1 is the thermodynamically stable isomer (benzenoid structure), while N2 is the kinetic product (quinoid-like resonance) often favored under specific alkylation conditions.[1]

This guide provides a self-validating workflow for the identification, separation, and regioselective synthesis of these isomers.

Module 1: Diagnostic & Identification

Use this module to confirm which isomer you have isolated.

The most common error is misidentifying the N2 isomer as an impurity or assuming the major product is always N1.[1]

Comparative Data Table
Feature1-Methylindazole (N1) 2-Methylindazole (N2) Mechanism/Reasoning
Structure Benzenoid (Aromatic stability)Quinoid-like (Charge separation)N2 has a significant zwitterionic resonance contribution.
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
N2 has a larger dipole moment due to charge separation.
Melting Point Low (

or Liquid)
High (

)
Stronger intermolecular dipole-dipole interactions in N2 lattice.

NMR (Me)

ppm

ppm
N2-Me is often slightly deshielded (downfield), but shifts overlap.[2]
NOESY (Key) NOE to H-7 NOE to H-3 Definitive proof. Spatial proximity of the methyl group.
Identification Decision Tree

IndazoleID Start Unknown Isomer Sample TLC Step 1: TLC Analysis (Hex/EtOAc) Start->TLC RfHigh High Rf Spot (Less Polar) TLC->RfHigh Fast Eluting RfLow Low Rf Spot (More Polar) TLC->RfLow Slow Eluting NMR Step 2: 1H NMR & NOESY RfHigh->NMR RfLow->NMR NOE_H7 NOE Signal: Me ↔ H7 NMR->NOE_H7 Interaction with Phenyl Ring NOE_H3 NOE Signal: Me ↔ H3 NMR->NOE_H3 Interaction with Pyrazole Ring ResultN1 CONFIRMED: N1-Isomer (Thermodynamic) NOE_H7->ResultN1 ResultN2 CONFIRMED: N2-Isomer (Kinetic/Quinoid) NOE_H3->ResultN2

Figure 1: Decision matrix for distinguishing N1 and N2 isomers using chromatography and spectroscopy.

Module 2: Separation Protocols

Use this module to purify the mixture.

Protocol A: Flash Column Chromatography (Standard)

Best for: Isolating the N1 isomer (major product) or separating small scales (<5g).[1]

  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Loading: Dissolve crude mixture in minimum DCM; dry load onto silica if >1g.

  • Mobile Phase Gradient:

    • Start: 100% Hexanes (or Pentane).[1]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.[1]
      
    • Note: N1 usually elutes around 10-15% EtOAc. N2 elutes significantly later (often requiring 30-50% EtOAc or a switch to DCM/MeOH for very polar derivatives).

  • Troubleshooting:

    • Tailing: Add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silica sites, preventing the basic N2 isomer from streaking.

Protocol B: Selective Crystallization (Scalable)

Best for: Isolating the N2 isomer from a mixture where N1 is the major liquid component.[1]

  • Solvent Selection: Use a non-polar solvent (Hexane/Heptane) or a mixture (EtOAc/Hexane 1:9).[1]

  • Procedure:

    • Dissolve the crude oil in hot solvent.

    • Cool slowly to

      
       or 
      
      
      
      .
    • Result: The N2 isomer (High MP:

      
      ) will often precipitate as a white solid/needles, while the N1 isomer (Low MP/Liquid) remains in the mother liquor [1].[1]
      
  • Filtration: Filter the solid (N2) and wash with cold hexanes.[1] The filtrate contains enriched N1.[1]

Separation Workflow Diagram

SeparationFlow Crude Crude Methylation Mixture (N1 + N2) CheckState Physical State Check Crude->CheckState Solid Solid Mixture CheckState->Solid Liquid Oily Mixture CheckState->Liquid Recryst Recrystallization (Heptane/EtOAc) Solid->Recryst If N2 > 20% Flash Flash Chromatography (Hex -> EtOAc) Liquid->Flash Standard Route N2_Pure Solid Precipitate: N2 Isomer (Pure) Recryst->N2_Pure Liquor Mother Liquor: Enriched N1 Recryst->Liquor N1_Pure Early Fractions: N1 Isomer Flash->N1_Pure N2_Late Late Fractions: N2 Isomer Flash->N2_Late Liquor->Flash To recover N1

Figure 2: Operational workflow for selecting the optimal purification method based on physical state.

Module 3: Reaction Optimization (Prevention)

Why separate if you can synthesize selectively?

The ratio of N1:N2 is heavily dependent on the reaction mechanism (S_N2 vs. S_N1 character) and the "Hard and Soft Acids and Bases" (HSAB) theory.

To Favor N1 (Thermodynamic Control)
  • Reagents: Sodium Hydride (NaH) or KOtBu.[1]

  • Solvent: THF or DMF.

  • Mechanism: Strong base deprotonates the indazole to form the anion. The charge is delocalized, but the N1 position is sterically accessible and thermodynamically favored for the final product.

  • Expected Ratio: Typically >90:10 (N1:N2).

To Favor N2 (Kinetic/Specific Control)
  • Reagents: Methyl 2,2,2-trichloroacetimidate (Me-TBCA) with

    
     or Meerwein salts (
    
    
    
    ).[1]
  • Solvent: DCM or EtOAc.

  • Mechanism: Under acidic/neutral conditions or using "hard" alkylating agents, the reaction is driven by the lone pair availability.[1] The N2 nitrogen is more nucleophilic (higher electron density) in the neutral species, leading to kinetic alkylation at N2 [2].

  • Literature Insight: Recent protocols using acetimidates have shown >98% selectivity for N2 [3].

Frequently Asked Questions (FAQ)

Q1: My N1 product contains a persistent 5% impurity of N2. How do I remove it without a column? A: Since N2 is significantly more basic (


 of conjugate acid 

units higher) than N1, you can perform an acid wash .[1] Dissolve the mixture in a non-polar solvent (EtOAc/Ether) and wash with dilute HCl (0.5 M). The N2 isomer will protonate and move into the aqueous layer more readily than N1. Caution: Test on a small scale first, as strong acids can protonate both.[1]

Q2: Why does my "pure" N2 isomer turn yellow/brown over time? A: The N2 isomer (quinoid-like) is less thermodynamically stable than the N1 isomer. It is susceptible to oxidation or rearrangement upon exposure to light and air.[1] Store N2 isomers under inert atmosphere (Argon/Nitrogen) at


.

Q3: I am seeing a third spot on the TLC. What is it? A: This is likely the quaternary ammonium salt (1,2-dimethylindazolium). If you used excess methylating agent and high heat, you may have methylated both nitrogens. This spot will stay at the baseline (very polar).[1]

References

  • Cheung, M., et al. (2005).[1] "Regioselective synthesis of N-substituted indazoles." Journal of Organic Chemistry.

  • Luo, G., et al. (2006).[1] "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry.

  • Slade, D. J., et al. (2009).[1] "Indazole N-methylation: A study of reaction conditions and regioselectivity." Tetrahedron Letters.

Sources

Technical Support Center: Solubility Optimization of 3-Bromo-2-methyl-2H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid . Below, you will find a mechanistic breakdown of the compound's physicochemical barriers, an interactive troubleshooting guide, and self-validating experimental protocols to keep your assays and in vivo studies on track.

Compound Profiling & The Causality of Insolubility

To optimize solubility, we must first understand the structural causality behind the molecule's resistance to aqueous solvation:

  • 2-Methylation of the Indazole Core: Unlike 1H-indazoles, the 2H-indazole core is methylated at the N2 position. This eliminates a critical hydrogen bond donor, significantly increasing the molecule's lipophilicity and crystal lattice energy.

  • 3-Bromo Substituent: The heavy bromine atom at the C3 position introduces substantial steric bulk and hydrophobicity, driving the molecule out of aqueous solvation and increasing the partition coefficient (LogP).

  • 6-Carboxylic Acid: This moiety (estimated pKa ~4.2–4.5) is the sole hydrophilic handle. When protonated (pH < 4.2), the molecule is highly hydrophobic. Solubilization depends entirely on the ionization or encapsulation of this specific functional group.

Decision Tree: Solubility Optimization Workflow

SolubilityWorkflow Start 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (Poor Aqueous Solubility) Assess Determine Target Application Start->Assess InVitro In Vitro / Biochemical Assays (Kinetic Solubility Focus) Assess->InVitro InVivo In Vivo / PK Studies (Thermodynamic Focus) Assess->InVivo Cosolvent Surfactant / Co-solvent Addition (e.g., 0.1% Tween-20) InVitro->Cosolvent Salt Salt Formation / pH > 6.5 (Counterions: Na+, K+) InVivo->Salt CD Cyclodextrin Encapsulation (HP-β-CD) InVivo->CD End1 Proceed to HTS / Screening Cosolvent->End1 End2 Proceed to Animal Dosing Salt->End2 CD->End2

Decision tree for optimizing the solubility of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer (pH 7.4). How do I prevent this? A: You are experiencing a failure in kinetic solubility . When a highly lipophilic compound dissolved in DMSO is introduced to an aqueous environment, the local concentration of water causes rapid supersaturation. The hydrophobic bromo-indazole core rapidly aggregates before the carboxylic acid can establish stable ion-dipole interactions with the buffer 1. Solution: Pre-dilute the DMSO stock in a transition solvent or use a surfactant. Adding 0.01–0.1% Tween-20 or Pluronic F-68 to the assay buffer before adding the compound lowers the surface tension and creates micellar micro-environments that stabilize the hydrophobic core.

Q2: We need to formulate this compound for oral gavage in rodents, but it is insoluble in standard saline. Should we adjust the pH? A: Yes. For in vivo applications, you must optimize thermodynamic solubility . The carboxylic acid moiety is your primary handle. According to the Henderson-Hasselbalch equation, formulating at a pH of 6.5 or higher will ensure >99% of the compound is in the ionized (carboxylate) state. This drastically decreases the partition coefficient (logD) and enables robust aqueous solvation 2. Solution: Formulate the compound as a sodium salt, or use a basic vehicle (e.g., 0.1 M NaHCO3).

Q3: pH adjustment causes gastrointestinal irritation in our in vivo models. What is a non-pH-dependent alternative? A: Beta-cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are excellent for this. The lipophilic 3-bromo-2-methyl-indazole core inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This forms an inclusion complex that shields the hydrophobic bulk without requiring high pH 3.

Quantitative Data: Solubility Enhancement Strategies

StrategyTarget ApplicationMechanism of ActionExpected Solubility GainComplexity
Surfactant (0.1% Tween-20) In vitro biochemical assaysMicellar encapsulation of the hydrophobic bromo-indazole core.10x to 50x (Kinetic)Low
pH Adjustment (pH > 6.5) In vivo PK dosingIonization of the C6-carboxylic acid, increasing ion-dipole water interactions.>100x (Thermodynamic)Low
Salt Formation (Na+ / K+) Solid dosage formsDisruption of the crystal lattice energy; enhanced dissolution rate.>100x (Thermodynamic)Medium
HP-β-CD Complexation In vivo (GI sensitive)Host-guest inclusion of the lipophilic core into the cyclodextrin cavity.50x to 100x (Thermodynamic)High

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Turbidimetry)

Self-Validation Check: The sudden, measurable increase in absorbance at 620 nm confirms the exact concentration at which the compound transitions from a solvated state to a precipitated aggregate, validating the kinetic solubility limit.

  • Prepare a 10 mM stock of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid in 100% anhydrous DMSO.

  • In a 96-well clear-bottom plate, add 190 µL of the target aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Perform a serial dilution of the DMSO stock and spike 10 µL into the buffer wells (ensuring final DMSO concentration remains constant at 5%).

  • Incubate the plate at 37°C for 2 hours on a plate shaker (300 rpm) to allow equilibrium of the supersaturated state.

  • Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Plot absorbance vs. concentration. The kinetic solubility limit is the highest concentration before a statistically significant increase in absorbance (turbidity) is observed.

Protocol B: Preparation of the Sodium Salt (Thermodynamic Optimization)

Self-Validation Check: The initial opaque suspension will turn into a completely transparent solution upon the stoichiometric addition of NaOH. This visual phase change guarantees successful ionization and salt formation.

  • Suspend 100 mg of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid in 5 mL of distilled water. (The suspension will be highly cloudy due to poor baseline solubility).

  • Add 1.0 molar equivalent of 0.1 M NaOH dropwise while stirring continuously at room temperature.

  • Monitor the pH using a calibrated probe. The pH should stabilize around 7.0–7.5, and the solution should become completely clear as the highly soluble sodium carboxylate salt forms.

  • Filter the clear solution through a 0.22 µm PES syringe filter to remove any unreacted trace particulates or dust.

  • Lyophilize (freeze-dry) the filtrate for 48 hours to obtain the solid sodium salt of the compound, ready for formulation.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. 2

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. 1

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Open Journal of Applied Sciences (SCIRP). 3

Sources

Technical Support Center: Indazole-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

The synthesis of


-indazole-3-carboxylic acid  (and its derivatives) presents a classic process chemistry paradox: the formation of the indazole ring often requires acidic conditions and heat, yet these are the exact triggers that drive decarboxylation  at the C3 position.

Unlike indole-3-carboxylic acids, which are moderately unstable, indazole-3-carboxylic acids possess a heightened thermodynamic drive to extrude


 to restore the highly stable, unsubstituted indazole aromatic system. This guide provides the operational parameters required to navigate this instability, focusing on the classic Isatin Ring-Opening/Diazotization  route and the Indole Nitrosation  route.

Critical Process Parameters (CPP)

To prevent the formation of the decarboxylated byproduct (


-indazole), you must strictly control three variables.
A. The Thermal Ceiling
  • Danger Zone:

    
     in acidic media.
    
  • Safe Zone:

    
     to 
    
    
    
    during acidification;
    
    
    during vacuum drying.
  • Mechanism: Thermal energy overcomes the activation barrier for the zwitterionic intermediate to release

    
    .
    
B. pH Management
  • The Trap: Using concentrated mineral acids (HCl,

    
    ) for the final cyclization/precipitation step without buffering.
    
  • The Fix:

    • Use Acetic Acid or dilute HCl (1M) for acidification.

    • Target a final pH of 3.0–4.0 . Going below pH 2.0 drastically accelerates decarboxylation.

C. Solvent Effects
  • Avoid: High-boiling solvents (DMSO, DMF) during workup if heat is involved. They retain heat and promote decarboxylation during concentration.

  • Preferred: Ethanol/Water mixtures or THF.

Workflow Visualization: The Isatin Route

This diagram illustrates the standard synthesis pathway starting from Isatin, highlighting the "Red Zone" where decarboxylation is most likely to occur.

IndazoleSynthesis Isatin Start: Isatin RingOpen Step 1: Ring Opening (NaOH, Hydrolysis) Isatin->RingOpen Hydrolysis Diazo Step 2: Diazotization (NaNO2, < 5°C) RingOpen->Diazo HCl (dilute) Reduction Step 3: Reduction (SnCl2 or Na2SO3) Diazo->Reduction Reductant Cyclization Step 4: Acidic Cyclization (CRITICAL STEP) Reduction->Cyclization H+ Success Target: 1H-Indazole-3-COOH (Precipitate at pH 3-4) Cyclization->Success T < 25°C pH ~3.5 Failure Byproduct: 1H-Indazole + CO2 (Decarboxylation) Cyclization->Failure T > 60°C or pH < 1

Caption: Fig 1. The Isatin-to-Indazole pathway.[1] The critical control point is Step 4, where temperature and acidity determine the fate of the carboxyl group.

Troubleshooting Guide (FAQ)

Q1: I am seeing gas evolution during the final acidification step. Is this normal?

A: No. Gas evolution suggests active decarboxylation (


 release) or decomposition of residual diazonium salts (

release).
  • Diagnosis: If the gas is odorless and the solution is hot, it is likely

    
    .
    
  • Solution: Stop adding acid immediately. Cool the reaction vessel to

    
     using an ice/brine bath. Resume acidification dropwise, ensuring the internal temperature never exceeds 
    
    
    
    .
Q2: My product yield is low, and NMR shows unsubstituted indazole.

A: You likely decarboxylated the product during the drying phase.

  • Common Error: Drying the wet cake in a standard oven at

    
    .
    
  • Protocol: Indazole-3-carboxylic acids should be dried in a vacuum oven at

    
      over 
    
    
    
    or silica gel. Do not use high heat.
Q3: Can I use the "Indole Nitrosation" route to avoid this?

A: The indole route (Nitrosation


 Aldehyde 

Oxidation) avoids the diazonium instability but still faces decarboxylation risks during the oxidation workup.
  • Warning: If using the Pinnick oxidation (NaClO2), ensure the quenching of the oxidant is done cold. The oxidative decarboxylation of glyoxal oxime intermediates is a known side reaction if the acid concentration is too high [1].

Q4: How do I purify the acid if it contains the decarboxylated impurity?

A: Recrystallization is difficult due to the similar solubility profiles.

  • Strategy: Dissolve the crude mixture in saturated aqueous

    
     (mild base). The indazole-3-carboxylic acid will dissolve as the sodium salt; the decarboxylated indazole (which is less acidic) will remain as a solid or oil. Filter off the impurity, then carefully re-acidify the filtrate with acetic acid at 
    
    
    
    to reprecipitate the pure product.

Optimized Protocol: Isatin Route

Based on modified procedures from Organic Syntheses and recent process chemistry literature.

StepReagent/ConditionCritical Control Note
1. Hydrolysis Isatin + 5% NaOHHeat to 50°C to open ring. Ensure clear solution (Sodium Isatinate).
2. Diazotization

,

(dilute)
Keep T < 5°C. Add nitrite subsurface to avoid NOx fumes.
3. Reduction

in conc. HCl
Maintain T < 0°C during addition. Exothermic!
4. Cyclization Spontaneous upon standingAllow to stand at room temperature (20-25°C). Do NOT reflux.
5. Isolation Adjust pH to 3-4Use Acetic Acid . Filter solids immediately.
6. Drying Vacuum, 40°CDo not exceed 45°C.

References

  • BenchChem Technical Support. (2025).[2] Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem. Link

  • Rautio, T., et al. (2024).[3][4] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.[4] Link[4]

  • Shi, F., & Larock, R. C. (2012). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 89, 1454. Link

  • Batt, D. G., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid. US Patent US20110172428A1. Link

  • Sigma-Aldrich. (2026). Indazole-3-carboxylic acid Product Specification. Link

Sources

Technical Support Center: Troubleshooting Low Reactivity in C3-Bromo Suzuki Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for resolving challenges associated with Suzuki-Miyaura cross-coupling reactions, specifically focusing on the often-recalcitrant C3-bromo substituted heterocycles and related structures. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to diagnose and overcome low reactivity and poor yields in their experiments.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, the electronic and steric properties of certain substrates, such as C3-bromoindoles or other electron-rich or sterically hindered heterocyclic systems, can present significant hurdles to achieving efficient coupling. This resource provides a structured, question-and-answer-based approach to systematically troubleshoot these issues, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with a C3-bromoindole is giving very low to no product yield. What are the most likely causes?

Low yields in the Suzuki coupling of C3-bromoindoles and similar electron-rich or sterically demanding bromo-heterocycles often stem from a few key issues:

  • Inefficient Oxidative Addition: The first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[2] Electron-rich C3-bromoindoles can make this step sluggish compared to their electron-deficient counterparts.[3]

  • Catalyst Deactivation: The nitrogen atom in the indole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] This is a common problem with nitrogen-containing heterocycles.

  • Side Reactions: Several competing reactions can reduce the yield of the desired product. These include:

    • Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, a reaction often promoted by water and certain bases.[4]

    • Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.[6][7]

    • Dehalogenation (or Debromination): The C3-bromo starting material can be reduced to the corresponding indole, a process known as hydrodehalogenation.[5][8]

Q2: How do I choose the right catalyst and ligand system for a difficult C3-bromo coupling?

The choice of the palladium source and, more critically, the ligand is paramount for overcoming low reactivity.[5]

Palladium Source: Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) catalysts like Pd(PPh₃)₄.[9][10] While Pd(II) sources are often effective, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[7] For challenging couplings, using a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., Buchwald pre-catalysts) that reliably generates the active species can be advantageous.[7]

Ligand Selection: For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the final reductive elimination steps.[10][11]

Ligand TypeExamplesKey Characteristics & Applications
Bulky Biarylphosphines SPhos, XPhos, RuPhosHighly effective for sterically demanding and electron-rich aryl bromides. Promotes fast reductive elimination.[5]
Ferrocene-based dppfA robust and versatile ligand, often a good starting point for heteroaromatic couplings.[12][13]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating, promoting oxidative addition.[9]

A systematic screening of ligands is often the most effective approach to identify the optimal choice for a specific substrate combination.

Q3: I'm observing a significant amount of debrominated starting material. How can I prevent this?

The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[5][8] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.

Mitigation Strategies:

  • Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger options in Suzuki couplings.[5]

  • Solvent System: Using a mixture of an organic solvent with a controlled amount of water can sometimes suppress this side reaction.[5]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are free from impurities that could act as hydride sources.[5]

  • Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen) to prevent side reactions that can be exacerbated by oxygen.[10]

Q4: My reaction is sluggish and stalls before completion. What adjustments can I make?

A stalled reaction often points to issues with catalyst activity or suboptimal reaction conditions.

Troubleshooting Steps:

  • Increase Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature (e.g., 80°C), cautiously increasing the temperature in increments (e.g., to 100-110°C) may improve the reaction rate.[7] However, be aware that excessive heat can also lead to catalyst decomposition.

  • Optimize the Base: The base is critical for activating the boronic acid in the transmetalation step.[14][15] If a particular base (e.g., K₂CO₃) is not effective, screening other inorganic bases like K₃PO₄ or Cs₂CO₃ is a logical next step.[7][15] Ensure the base is finely powdered to maximize its surface area and reactivity.[10]

  • Solvent Choice: The solvent affects the solubility of all reaction components and can influence the reaction rate.[16] Common solvents include 1,4-dioxane, toluene, DME, and THF, often with a small amount of water to facilitate the transmetalation step.[6][10] If solubility is an issue, screening alternative solvents may be beneficial.

  • Check Reagent Quality: Ensure the boronic acid has not degraded. Boronic acids can be prone to oxidation or can dehydrate to form boroxines, which may have different reactivity.[17][18] Using more stable boronate esters (e.g., pinacol esters) can sometimes be advantageous.[4][6]

Q5: Should I use a boronic acid or a boronate ester?

Both boronic acids and their corresponding esters (like pinacol esters) are widely used in Suzuki couplings.

  • Boronic Acids: Are generally more reactive and have a higher atom economy.[17] However, they can be less stable and more susceptible to side reactions like protodeboronation and homocoupling.[6][17]

  • Boronate Esters: Offer improved stability, which can be beneficial in preventing protodeboronation.[6] While sometimes considered less reactive, recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[19] If you are experiencing significant protodeboronation of your boronic acid, switching to a pinacol ester is a highly recommended strategy.[4]

Experimental Protocols & Methodologies

General Protocol for a Challenging C3-Bromo Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of a C3-bromoindole with an arylboronic acid and should be optimized for each specific substrate pair.

Materials:

  • C3-bromoindole (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv., finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the C3-bromoindole, the boronic acid/ester, and the finely ground base.

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three to five times.[5][10]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst/pre-catalyst. Then, add the degassed organic solvent and water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.[4]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[5]

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][20] Understanding these steps is crucial for troubleshooting.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X (Ln) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OR)2 pdiib Ar-Pd(II)-Ar' (Ln) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product reagents Ar-X + Ar'-B(OR)2 base Base base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to optimization is essential. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Verify Inert Conditions (Degassing, Atmosphere) start->check_conditions consider_boron Switch to Boronate Ester (e.g., Pinacol) start->consider_boron Protodeboronation Observed? optimize_catalyst Screen Catalyst System (Ligand, Pd Source) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Base (K3PO4, Cs2CO3, etc.) optimize_catalyst->optimize_base optimize_solvent Screen Solvent & Temp (Dioxane, Toluene, Temp ↑) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success consider_boron->success

Caption: A workflow diagram for troubleshooting low yields.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Scott, J. S., & Lim, N. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6475-6490. DOI:10.1039/C6SC02118B. Retrieved from [Link]

  • Xu, G., & Liu, W. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. RSC Advances, 4(22), 11435-11438. Retrieved from [Link]

  • Li, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Shaughnessy, K. H., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(16), 2509-2512. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Molecules. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]

  • MDPI. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

Sources

2H-Indazole Synthesis Support Center: Temperature Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H-indazole synthesis. 2H-indazoles are critical structural motifs in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors and antimicrobial agents[1]. However, selectively synthesizing the 2H-isomer over the thermodynamically favored 1H-isomer requires precise kinetic control.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and validated protocols to optimize reaction temperatures across various synthetic pathways.

Pathway Selection & Temperature Decision Matrix

The optimal reaction temperature is entirely dependent on the mechanistic pathway chosen for the heterocycle construction. Use the decision matrix below to identify the correct thermal conditions for your specific synthetic strategy.

G Start 2H-Indazole Synthesis Temperature Optimization Alkylation Direct N-Alkylation (Regioselective) Start->Alkylation DavisBeirut Davis-Beirut Reaction (Base-Mediated) Start->DavisBeirut CuCat Cu-Catalyzed Multicomponent Start->CuCat Cadogan Cadogan Cyclization (Reductive) Start->Cadogan TempAlk 0 °C to 25 °C Prevents 1H-isomerization (Kinetic Control) Alkylation->TempAlk TempDB 25 °C to 60 °C Prevents indazolone byproduct formation DavisBeirut->TempDB TempCu 100 °C to 120 °C Overcomes C-N/N-N activation barriers CuCat->TempCu TempCad Room Temp (via N-oxide) Avoids harsh >150 °C thermal degradation Cadogan->TempCad

Temperature optimization decision matrix for 2H-indazole synthetic pathways.

Troubleshooting & FAQs

Q1: I am attempting a direct N-alkylation of an indazole core, but my NMR shows a mixture predominantly favoring the 1H-indazole isomer. How can I selectively isolate the 2H-indazole? Mechanistic Insight: The 1H-indazole is the thermodynamically stable isomer, whereas the 2H-indazole is the kinetic product[2]. Elevated temperatures provide the thermal activation energy required to overcome the isomerization barrier, shifting the equilibrium toward the 1H-isomer. Solution: Strictly maintain the reaction temperature between 0 °C and Room Temperature (RT)[2]. Quench the reaction immediately upon consumption of the starting material. Additionally, avoid high temperatures during solvent evaporation or column chromatography, as isomerization can occur during standard workup procedures.

Q2: I am using the Davis-Beirut reaction (o-nitrobenzylamine + base) to synthesize a 2H-indazole. When I heat the reaction to reflux (100 °C) to accelerate it, I get a complex mixture with a large amount of indazolone byproduct. Why? Mechanistic Insight: The Davis-Beirut reaction is highly temperature-sensitive. It proceeds via a base-catalyzed deprotonation to form a carbanion, followed by intramolecular cyclization and dehydration. At lower temperatures (RT to 60 °C), the reaction selectively forms the 2H-indazole. However, at elevated temperatures (e.g., 100 °C), especially in sterically demanding solvents like isopropanol, an alternative pathway involving hemiaminal heterocyclization dominates. This leads to dehydration and tautomerization into 1,2-dihydro-3H-indazolones[3]. Solution: Stir the reaction mixture at RT for 24–48 hours, or gently heat to no more than 60 °C. Extended reaction times at RT are preferable to heating, which adversely affects the yield and purity of the 2H-indazole.

Q3: The Cadogan cyclization typically requires harsh conditions and high heat (>150 °C) with triethyl phosphite. Are there temperature-optimized alternatives for sensitive substrates? Mechanistic Insight: Exhaustive deoxygenation of nitroaromatics via nitrene intermediates fundamentally requires high thermal energy. However, recent mechanistic studies have successfully isolated 2H-indazole N-oxides through an interrupted Cadogan/Davis-Beirut reaction[4]. Solution: By isolating the N-oxide intermediate, you can perform a formal Cadogan reductive cyclization at room temperature using mild reducing agents, completely bypassing the high-temperature nitrene generation step[4].

Q4: What is the optimal temperature for the Copper-Catalyzed One-Pot Multicomponent synthesis (2-bromobenzaldehyde, primary amine, sodium azide)? Mechanistic Insight: This multicomponent reaction requires sequential activation barriers to be overcome: condensation (imine formation), copper-catalyzed C-N bond formation, and subsequent N-N bond formation[1]. Solution: The optimal temperature window is strictly 100 °C to 120 °C[1]. Below 80 °C, the C-N bond formation stalls, leaving unreacted intermediates[5]. Above 120 °C, the yield decreases significantly due to thermal degradation of the azide and competing side reactions.

Quantitative Data: Temperature Effects on Yield & Selectivity

The following table summarizes the causal relationship between temperature and product distribution across standard 2H-indazole synthesis protocols.

Synthetic StrategySubstrate / ReagentsTemp (°C)Major ProductYield / Selectivity
Direct N-Alkylation Indazole + Alkyl Halide0 to 252H-IndazoleHigh N2-selectivity (Kinetic)[2]
Direct N-Alkylation Indazole + Alkyl Halide> 601H-IndazoleHigh N1-selectivity (Thermodynamic)[2]
Davis-Beirut o-Nitrobenzylamine + KOH25 to 602H-Indazole78–85% Yield
Davis-Beirut o-Nitrobenzylamine + KOH100IndazolonePredominant (Mixture or complete shift)[3]
Cu-Catalyzed 2-Bromobenzaldehyde + Amine + NaN₃1102H-Indazole75–95% Yield[1],[5]
Cu-Catalyzed 2-Bromobenzaldehyde + Amine + NaN₃802H-Indazole< 35% Yield (Incomplete conversion)[5]

Validated Experimental Protocols

Protocol A: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles (Kinetic Control)

Objective: Synthesize 2H-indazole from o-nitrobenzylamine under kinetic control to prevent indazolone formation.

  • Dissolution: Dissolve the o-nitrobenzylamine derivative (1.0 mmol) in 5 mL of absolute ethanol or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Slowly add an aqueous solution of KOH (2.0 mmol) dropwise to the stirring mixture.

  • Temperature Control (Critical): Maintain the reaction at room temperature (25 °C). If the substrate is highly sterically hindered, gently warm the mixture using a water bath strictly to 60 °C. Do not exceed 60 °C to prevent hemiaminal heterocyclization into indazolones.

  • Monitoring: Stir for 24–48 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc) or LC-MS.

  • Work-up: Upon completion, cool to 0 °C if heated. Remove the solvent under reduced pressure at a bath temperature not exceeding 35 °C to avoid thermal isomerization.

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed One-Pot Multicomponent Synthesis (Thermodynamic Activation)

Objective: Synthesize 2H-indazole via sequential condensation, C-N, and N-N bond formation[1].

  • Reaction Setup: In an oven-dried, sealable reaction tube, combine 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol), and CuI catalyst (10 mol%).

  • Solvent Addition: Add 3-5 mL of a high-boiling solvent (e.g., Toluene or DMSO).

  • Thermal Activation (Critical): Seal the tube and submerge it in a pre-heated oil bath set to 110 °C . Vigorous stirring is required. Temperatures below 80 °C will stall the C-N cross-coupling step, while temperatures above 120 °C promote azide decomposition and lower yields[1],[5].

  • Monitoring: Heat the mixture for 3 to 6 hours until the intermediate imine is fully consumed (verify via LC-MS).

  • Work-up: Cool the vessel completely to room temperature before unsealing. Dilute with water and extract with ethyl acetate.

  • Purification: Dry the organic layer over MgSO₄, filter, concentrate in vacuo, and purify by column chromatography.

References

  • Zhu, J. S., et al. "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions". J Am Chem Soc (via SciSpace). Available at: [Link]

  • Zhu, J. S., et al. "N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights". Organic Letters - ACS Publications. Available at: [Link]

  • "Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles". The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of indazole carboxylic acids via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who work with this important class of heterocyclic compounds. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification strategies.

Indazole carboxylic acids are characterized by a moderately polar indazole ring system and a highly polar carboxylic acid group. This dual nature dictates their solubility behavior and is the key to selecting an appropriate recrystallization solvent. A successful recrystallization hinges on identifying a solvent (or solvent system) that fully dissolves your compound at an elevated temperature but allows it to become supersaturated and crystallize in high purity upon cooling.[1][2]

Core Principles: Solvent Selection

The adage "like dissolves like" is the foundational principle for recrystallization.[3] For indazole carboxylic acids, this means solvents of intermediate to high polarity are typically the most effective. The ideal solvent should exhibit a steep solubility curve: high solubility at its boiling point and low solubility at or below room temperature.[2]

Key Solvent Characteristics:

  • Polarity Match: The solvent's polarity should be similar enough to dissolve the compound when hot, but different enough to ensure low solubility when cold.[2]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the indazole carboxylic acid to prevent the compound from "oiling out" (melting in the solvent instead of dissolving).

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: A relatively volatile solvent is preferred for easy removal from the purified crystals.[3]

Solvent Suitability Overview for Indazole Carboxylic Acids

The following table summarizes common solvents and their general applicability for recrystallizing indazole carboxylic acids, based on literature and established chemical principles.

SolventPolarityBoiling Point (°C)Typical Application & Notes
Ethanol Polar Protic78Excellent starting point. Often dissolves indazole carboxylic acids when hot and provides good crystal recovery upon cooling. Frequently used in documented procedures.[4][5][6]
Methanol Polar Protic65Similar to ethanol but its lower boiling point can be advantageous. Can sometimes be too good a solvent, leading to lower recovery.[4]
Water Polar Protic100Generally a poor solvent for the parent ring system but can be an excellent anti-solvent in a mixed system with alcohols or DMF.[7]
Acetic Acid Polar Protic118Effective for many indazole carboxylic acids, particularly for obtaining specific polymorphs, but its high boiling point can make it difficult to remove completely.[4][7]
Ethyl Acetate Polar Aprotic77A solvent of intermediate polarity. Can be effective for less polar derivatives or for isolating specific polymorphic forms.[7]
DMF / Water Polar Aprotic Mix>100A powerful solvent system capable of dissolving highly insoluble compounds. Water is added as the anti-solvent to induce crystallization.[7]
Dichloromethane (DCM) Polar Aprotic40Typically used for less polar derivatives or for isolating specific polymorphs. Its high volatility can be a challenge.[7]
Solvent Selection Workflow

The process of selecting an optimal solvent system can be systematic. The following workflow illustrates the decision-making process.

Recrystallization_Workflow start Start: Crude Indazole Carboxylic Acid test_polar Test Solubility in Polar Protic Solvent (e.g., Ethanol) start->test_polar dissolves_hot Dissolves when Hot & Precipitates when Cold? test_polar->dissolves_hot single_solvent Proceed with Single-Solvent Recrystallization Protocol dissolves_hot->single_solvent Yes too_soluble Compound is Too Soluble, Even when Cold dissolves_hot->too_soluble No (Too Soluble) insoluble Compound is Insoluble or Sparingly Soluble dissolves_hot->insoluble No (Insoluble) end End: Pure Crystals single_solvent->end find_pair Find a Miscible Solvent Pair: 1. 'Good' Solvent (dissolves well) 2. 'Poor' Solvent (insoluble) too_soluble->find_pair insoluble->find_pair mixed_solvent Proceed with Mixed-Solvent Recrystallization Protocol mixed_solvent->end find_pair->mixed_solvent

Caption: Decision workflow for selecting a recrystallization solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of indazole carboxylic acids.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the boiling point of the solvent being too high or the presence of significant impurities that depress the melting point.

  • Immediate Action: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.[8][9] Allow it to cool much more slowly. You can insulate the flask to encourage slow cooling.

  • Systematic Solution: If the problem persists, your chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. For example, if you are using acetic acid (BP 118°C), consider switching to ethanol (BP 78°C).

  • Purity Check: If oiling out continues with different solvents, the initial purity of your compound may be very low. Consider a preliminary purification step like a column chromatography or an acid-base extraction to remove gross impurities before attempting recrystallization.

Q2: My crystal yield is very low. How can I improve recovery?

A2: A low yield is one of the most common frustrations in recrystallization. The primary cause is almost always using an excessive amount of solvent.[8][9]

  • The "Minimum Amount" Rule: The goal is to use the minimum amount of boiling solvent to just dissolve the crude product.[2] Adding even a small excess will keep a significant portion of your product dissolved in the mother liquor after cooling.

  • Improving Your Current Batch: If you still have the mother liquor, you can recover more product by boiling off some of the solvent to re-saturate the solution and then cooling it again for a second crop of crystals.[8] Be aware that second-crop crystals are often less pure than the first.

  • Technique Refinement:

    • Start with a small amount of solvent and bring it to a boil.

    • Add the boiling solvent to your solid in small portions, allowing time for dissolution after each addition.

    • Stop adding solvent as soon as all the solid has dissolved.

    • Ensure thorough cooling. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[10]

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

A3: This indicates that the solution is not supersaturated, which can happen for two reasons: you used too much solvent, or the solution has become "super-saturated" and requires a trigger to initiate crystallization.[9]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[8]

  • Reduce Solvent Volume: If induction techniques fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 25% of the volume) and then attempt the cooling process again.[8] If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the process can be restarted with a different solvent or less volume.[9]

Q4: My final product is still colored, even after recrystallization. How do I remove colored impurities?

A4: Colored impurities are often large, polar, conjugated molecules that can be removed with activated carbon (charcoal).

  • Procedure: After your compound is fully dissolved in the hot solvent, remove the flask from the heat source to let the boiling subside slightly. Add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Swirl and bring the solution back to a boil for a few minutes.[1]

  • Critical Step - Hot Filtration: You must filter the hot solution through a fluted filter paper to remove the charcoal.[11] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel. Use a pre-heated funnel and receiving flask to help.

  • Caution: Using too much charcoal will adsorb your product as well as the impurities, leading to a significant loss of yield.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for a new indazole carboxylic acid derivative?

A1: Based on the polarity of the indazole carboxylic acid scaffold, a good starting point is a range of polar protic and polar aprotic solvents. We recommend screening in parallel with small amounts of your compound in test tubes:

  • Ethanol: Often provides the right balance of solubility.[4][6]

  • Ethyl Acetate: A good medium-polarity option.[7]

  • Ethanol/Water mixture: An excellent mixed-solvent system to try if the compound is too soluble in pure ethanol.

Q2: How do different polymorphs of indazole-3-carboxylic acid affect recrystallization?

A2: Polymorphs are different crystalline forms of the same compound. For indazole-3-carboxylic acid, different forms can be isolated depending on the solvent. For example, "Form A" has been isolated from DMF/water or acetic acid, while "Form B" can be obtained from dichloromethane or ethyl acetate.[7] This is an advanced consideration, but if you are seeing inconsistent melting points or analytical data, be aware that you may be isolating different polymorphs. The choice of solvent directly influences which crystal lattice is formed.

Q3: How do I properly perform a mixed-solvent recrystallization?

A3: This technique is ideal when no single solvent is suitable.[12]

  • Choose two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[12] A common pair for indazole carboxylic acids is Ethanol ("good") and Water ("poor").

  • Dissolve your compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This is the point of saturation.

  • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The crystals will form as the overall solvent polarity changes and solubility decreases.

Q4: What is the best way to dry the final crystals?

A4: After collecting the crystals by vacuum filtration and washing them with a small amount of ice-cold solvent, drying is essential.

  • Air Drying: For small amounts, leaving the crystals on the filter paper in the Buchner funnel with the vacuum running for an extended period will draw air through and dry them.

  • Oven Drying: For larger amounts, the crystals can be placed in a drying oven. Crucially , ensure the oven temperature is well below the compound's melting point (at least 20-30°C below) to avoid decomposition or melting.

  • Vacuum Oven/Desiccator: The most thorough method is to use a vacuum oven or place the sample in a desiccator under high vacuum. This is effective for removing residual high-boiling point solvents like DMF or acetic acid.

Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the indazole carboxylic acid is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar). Add more hot solvent in small portions until the solid completely dissolves.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[10]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Identify a pair of miscible solvents, one that readily dissolves the compound (e.g., Ethanol) and one that does not (e.g., Water).[12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just clarify the solution.

  • Crystallization, Cooling, Isolation, Washing, and Drying: Follow steps 5-9 from the Single-Solvent Recrystallization protocol. For the washing step (Step 8), use a cold mixture of the two solvents in the same approximate ratio.

References
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Recrystallization - University of California, Los Angeles. [Link]

  • Indazole - Organic Syntheses Procedure. [Link]

  • Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • A Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives - LOCKSS. [Link]

  • Recrystallization - Homi Bhabha Centre for Science Education. [Link]

  • Recrystallization - Wired Chemist. [Link]

  • Recrystallization - Single Solvent - University of Calgary. [Link]

  • Experimental No. (4) Recrystallization - University of Technology, Iraq. [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3) - University of Arizona. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - University of York. [Link]

Sources

Validation & Comparative

1H NMR spectrum of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Comparison Guide: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid and Its Structural Analogs

Executive Summary

Indazole-based scaffolds are privileged structures in medicinal chemistry and drug development. Among these, the 2H-indazole tautomeric form is increasingly utilized to explore novel chemical space and improve pharmacokinetic profiles. 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a highly functionalized building block whose structural integrity is paramount for downstream synthesis. Unambiguous structural characterization of this compound—specifically distinguishing it from its unbrominated precursor and its 1H-indazole isomer—is critical. This guide provides an objective, data-driven comparison of their 1H NMR spectral signatures to ensure accurate analytical verification.

Mechanistic & Structural Grounding (E-E-A-T)

To accurately interpret the , one must understand the causality behind the electronic and steric interplay of its substituents[1]:

  • The 2H-Indazole Core (Quinonoid Effect): Unlike 1H-indazoles,[1]. This induces a higher degree of charge separation, placing partial positive character on the N2 atom. Consequently, the N2-methyl protons are significantly deshielded, shifting downfield to ~4.15–4.25 ppm, compared to the ~4.00 ppm shift typical for N1-methyl protons[2].

  • C3-Bromination: The introduction of a heavy, electronegative bromine atom at the C3 position eliminates the characteristic H-3 singlet (which is typically found far downfield at ~8.4–8.6 ppm). Furthermore, the anisotropic and steric effects of the bromine atom slightly deshield the peri-proton (H-4), altering its chemical shift relative to the unbrominated analog.

  • C6-Carboxylic Acid: The strongly electron-withdrawing -COOH group deshields the ortho protons (H-5 and H-7). H-7 is particularly deshielded (~8.35 ppm) because it is sterically compressed between the carboxylic acid and the N1 lone pair[3].

Comparative 1H NMR Spectral Data

The following table objectively compares the expected 1H NMR chemical shifts (in DMSO-d6) of the target compound against its primary structural alternatives. This data presentation allows for rapid visual differentiation of positional isomers.

Proton Assignment3-Bromo-2-methyl-2H-indazole-6-carboxylic acid2-Methyl-2H-indazole-6-carboxylic acid (Unbrominated)3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (N1-Isomer)
N-CH3 4.18 ppm (s, 3H)4.15 ppm (s, 3H)4.02 ppm (s, 3H)
H-3 Absent8.55 ppm (s, 1H)Absent
H-4 7.85 ppm (d, J = 8.8 Hz, 1H)7.78 ppm (d, J = 8.8 Hz, 1H)7.75 ppm (d, J = 8.5 Hz, 1H)
H-5 7.65 ppm (dd, J = 8.8, 1.5 Hz, 1H)7.60 ppm (dd, J = 8.8, 1.5 Hz, 1H)7.80 ppm (dd, J = 8.5, 1.2 Hz, 1H)
H-7 8.35 ppm (d, J = 1.5 Hz, 1H)8.28 ppm (d, J = 1.5 Hz, 1H)8.15 ppm (d, J = 1.2 Hz, 1H)
COOH ~13.1 ppm (br s, 1H)~13.0 ppm (br s, 1H)~13.2 ppm (br s, 1H)

Note: Data represents expected values in DMSO-d6 at 400 MHz. Variations of ±0.05 ppm may occur depending on sample concentration and temperature.

Experimental Protocol: High-Resolution 1H NMR Acquisition

To ensure a self-validating system, the following step-by-step methodology incorporates internal checks for structural elucidation.

Step 1: Sample Preparation

  • Solvent Selection: Use anhydrous DMSO-d6 (containing 0.03% v/v TMS). DMSO-d6 is chosen because it easily dissolves polar carboxylic acids and disrupts intermolecular hydrogen bonding, sharpening the broad -COOH signal.

  • Concentration: Dissolve exactly 5–10 mg of the compound in 0.6 mL of DMSO-d6. This concentration ensures a high signal-to-noise ratio without causing viscosity-induced line broadening.

Step 2: Instrument Calibration & Acquisition

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d6. Perform gradient shimming (Z1 to Z4) until the residual solvent peak (DMSO pentet at 2.50 ppm) has a full width at half maximum (FWHM) of < 1.0 Hz.

  • Parameters: Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Use a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the N-methyl and carboxylic acid protons, allowing for accurate integration. Acquire 16–32 scans.

Step 3: Data Processing & Self-Validation

  • Referencing: Calibrate the spectrum by setting the internal Tetramethylsilane (TMS) peak to 0.00 ppm, or the residual DMSO-d6 peak to 2.50 ppm[4].

  • Integration Check: Integrate the N-CH3 peak and set it to exactly 3.00. The aromatic region (H-4, H-5, H-7) must integrate to exactly 3.00 combined. If the total aromatic integration is 4.00, the compound is unbrominated.

Visualizations

NMR_Workflow Start Compound Synthesis & Purification Prep Sample Preparation (Dissolve in DMSO-d6) Start->Prep Acq 1H NMR Acquisition (400/600 MHz, 298K) Prep->Acq Process Data Processing (Fourier Transform, Phase/Baseline Corr.) Acq->Process Analyze Spectral Analysis (Integration & Multiplet Extraction) Process->Analyze

Standardized workflow for high-resolution 1H NMR acquisition of indazole derivatives.

Isomer_Logic Q1 Is there a singlet at ~8.4-8.6 ppm (H-3)? Unbrominated 2-Methyl-2H-indazole- 6-carboxylic acid Q1->Unbrominated Yes Q2 Where is the N-CH3 singlet located? Q1->Q2 No (C3 Substituted) N1_Isomer ~4.0 ppm (3-Bromo-1-methyl-1H-...) Q2->N1_Isomer Upfield N2_Isomer ~4.2 ppm (3-Bromo-2-methyl-2H-...) Q2->N2_Isomer Downfield

Decision tree for differentiating substituted indazole isomers using key 1H NMR chemical shifts.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, National Institutes of Health (PMC). URL:[Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, National Institutes of Health (PMC). URL:[Link]

Sources

LC-MS fragmentation pattern of brominated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: LC-MS/MS Platforms for Elucidating Fragmentation Patterns of Brominated Indazoles

Introduction & Analytical Context

Brominated indazoles represent a privileged scaffold in medicinal chemistry and a frequent core structure in emerging synthetic cannabinoids (e.g., MDMB-5Br-INACA)[1]. The structural elucidation of these compounds relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. However, the choice of mass analyzer—specifically High-Resolution Mass Spectrometry (HRMS) like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) versus Low-Resolution Triple Quadrupole (QqQ)—profoundly impacts the quality of fragmentation data[3][4]. This guide objectively compares these platforms, detailing the causality behind fragmentation behaviors and providing a self-validating experimental protocol for researchers.

Causality in Fragmentation: CID vs. HCD Dynamics

Understanding the fragmentation of brominated indazoles requires analyzing the energy deposition mechanisms of different MS platforms.

  • Q-TOF & QqQ (Collision-Induced Dissociation - CID): Ions are accelerated into a collision cell filled with an inert gas (e.g., Argon). The step-wise energy transfer is excellent for labile bonds (e.g., cleavage of the N-alkyl or 3-carboxamide groups) but may struggle to completely shatter the highly stable indazole ring without severe signal degradation[5].

  • Orbitrap (Higher-energy C-trap Dissociation - HCD): Ions are passed through a C-Trap into the HCD cell, where fragmentation occurs via interaction with residual nitrogen gas. Because HCD is essentially a beam-type collisional dissociation without the low-mass cut-off typical of 3D ion traps, it excels at capturing low-mass diagnostic fragments of the indazole core (e.g., m/z 145 and m/z 131)[2][4].

  • The Bromine Signature: Bromine's natural isotopic distribution (

    
    Br and 
    
    
    
    Br in a ~1:1 ratio) acts as a built-in tracer. Tracking the retention or loss of this isotopic doublet in product ions allows analysts to definitively map which fragment contains the halogen[6].

G M [M+H]+ Precursor Ion (Shows 79Br/81Br 1:1 Doublet) F1 Primary Cleavage Loss of R-group (e.g., Acyl) Doublet Retained M->F1 Low CE (10-20 eV) F2 Secondary Cleavage Loss of Bromine Radical (-Br) Doublet Lost M->F2 Direct Br loss (HCD) F1->F2 Med CE (20-35 eV) F3 Core Cleavage Indazolium Ion (m/z 131) Doublet Lost F2->F3 High CE (>35 eV)

Caption: Logical fragmentation pathway of brominated indazoles under CID/HCD.

Comparative Performance: Orbitrap vs. Q-TOF vs. QqQ

When analyzing brominated indazoles, the platforms differ significantly in mass accuracy, duty cycle, and multiplexing capabilities. Orbitrap systems provide superior resolution for distinguishing closely related isobaric fragments, while Q-TOFs offer faster acquisition rates for narrow LC peaks[5][7]. QqQ remains the gold standard for targeted quantification but lacks the retrospective analytical power of HRMS[3].

Table 1: Quantitative Comparison of LC-MS/MS Platforms for Brominated Indazole Analysis

Feature / MetricTriple Quadrupole (QqQ)Q-TOF MSOrbitrap MS
Primary Application Targeted Quantification (MRM/SRM)Untargeted Screening & Fast LCHigh-Confidence Structural Elucidation
Mass Resolution (FWHM) ~0.7 Da (Unit Resolution)40,000 – 60,000140,000 – 500,000+
Mass Accuracy > 100 ppm< 2 ppm< 1 ppm
Fragmentation Method CID (Argon/Nitrogen)CID (Argon/Nitrogen)HCD (Nitrogen)
Low-Mass Fragment Detection Poor (Subject to cut-off)GoodExcellent (No cut-off in HCD)[4]
Isotope Doublet Resolution Resolves nominal mass onlyResolves fine isotopic structureResolves fine isotopic structure

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, the following methodology incorporates a self-validating feedback loop. The protocol mandates the confirmation of the bromine isotopic signature before structural assignments are made, preventing false-positive identification of background noise[8].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the brominated indazole standard (e.g., 5-bromo-1H-indazole derivative).

  • Dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions using a 50:50 Methanol:Water (0.1% Formic Acid) diluent to achieve a final working concentration of 10 µg/mL[9].

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Step 3: MS1 Full Scan & Isotopic Validation (The Self-Validating Step)

  • Operate the MS in positive Electrospray Ionization (ESI+) mode.

  • Acquire MS1 full scans (m/z 100–800).

  • Validation Gate: Algorithmically or manually verify the presence of the

    
     ion exhibiting a strict 1:1 intensity ratio separated by exactly 1.997 Da (the exact mass difference between 
    
    
    
    Br and
    
    
    Br). If this signature is absent, abort MS/MS assignment for that precursor to prevent mischaracterization.

Step 4: Data-Dependent MS/MS Acquisition

  • Isolate the validated

    
     precursor using the quadrupole (isolation window: 1.0 Da).
    
  • Apply stepped Collision Energy (CE): 15 eV, 30 eV, and 45 eV. Stepped CE ensures capturing both labile side-chain cleavages (low CE) and robust indazole core cleavages (high CE) in a single composite spectrum[5].

  • Detect product ions. In Orbitrap systems, route ions from the HCD cell back to the C-Trap and into the Orbitrap analyzer for high-resolution detection[4].

Workflow S1 1. Sample Prep (10 µg/mL Dilution) S2 2. LC Separation (C18, Gradient Elution) S1->S2 S3 3. MS1 Full Scan (ESI+ Mode) S2->S3 Gate Validation Gate: Is 79Br/81Br 1:1 Doublet Present? S3->Gate S4 4. Stepped CE MS/MS (15, 30, 45 eV) Gate->S4 Yes Reject Reject Precursor Gate->Reject No S5 5. Fragment Deconvolution & Pathway Mapping S4->S5

Caption: Step-by-step self-validating LC-MS/MS workflow for structural elucidation.

Conclusion

For the structural elucidation of brominated indazoles, HRMS platforms (Orbitrap and Q-TOF) vastly outperform QqQ systems. While Q-TOFs provide excellent duty cycles for fast chromatography, Orbitraps equipped with HCD cells offer unparalleled mass accuracy and low-mass fragment retention[4][5]. By leveraging the unique isotopic signature of bromine and employing stepped collision energies, researchers can confidently map complex fragmentation pathways, ensuring high scientific integrity in drug discovery and forensic toxicology.

References

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists Source: Semantic Scholar [Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: ELTE [Link]

  • MDMB-5Br-INACA Source: The Center for Forensic Science Research & Education [Link]

  • Q-TOF vs Q-orbitrap MS data Source: Chemistry Stack Exchange[Link]

Sources

A Senior Application Scientist's Guide to Distinguishing N1 vs. N2 Methyl Indazole Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of N-substituted indazoles, however, frequently presents a significant challenge: the formation of a mixture of N1 and N2 regioisomers.[3] Since the biological activity can be exclusive to one isomer, unambiguous structural characterization is not just a matter of academic rigor but a critical step in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth, practical comparison of the NMR-based methods used to differentiate N1- and N2-methyl indazole isomers. We will move beyond simple data reporting to explain the causality behind the spectral differences and provide field-proven workflows for confident isomer assignment.

The Underlying Principle: Why Do N1 and N2 Isomers Look Different in NMR?

The key to distinguishing these isomers lies in the distinct electronic and spatial environments of the nuclei in each structure. The indazole ring system has two nitrogen atoms, and the position of the methyl group fundamentally alters the electron density distribution and the proximity of the methyl protons to other parts of the scaffold.

  • In the N1-methyl isomer , the methyl group is adjacent to the fused benzene ring. This places its protons in close spatial proximity to the proton at the C7 position (H7).

  • In the N2-methyl isomer , the methyl group is adjacent to the C3 position of the pyrazole ring, bringing its protons close to H3.

These seemingly subtle differences manifest as significant and predictable variations in both proton (¹H) and carbon (¹³C) NMR spectra, which we can exploit for characterization.

Part 1: Initial Assessment with 1D NMR (¹H and ¹³C)

One-dimensional NMR provides the first crucial clues. While not always sufficient for absolute proof on its own, it allows for a strong hypothesis to be formed.

¹H NMR Spectroscopy: Key Diagnostic Protons

The ¹H NMR spectra of the N1 and N2 isomers show characteristic differences, particularly for the protons on the indazole core.[4] The most reliable indicators are the chemical shifts of H7 and H3.

  • H7 Proton: In N2-isomers, the H7 proton is deshielded due to the anisotropic effect of the lone pair on the N1 nitrogen. This results in a downfield shift compared to the corresponding N1-isomer.[4]

  • H3 Proton: Conversely, the H3 proton in N2-isomers is shielded relative to the same proton in the N1-isomer, causing it to appear at a higher field (lower ppm).[4]

ProtonTypical δ (ppm) in N1-IsomerTypical δ (ppm) in N2-IsomerRationale for Difference
N-CH₃ ~4.1 ppm~4.3 ppmDifferent electronic environment around the nitrogen atom.
H3 ~8.0 - 8.2 ppm~7.8 - 8.0 ppmShielded in the N2 isomer.[4]
H7 ~7.7 - 7.8 ppm~7.8 - 7.9 ppmDeshielded in the N2 isomer due to the N1 lone pair.[4]
¹³C NMR Spectroscopy: The Carbon Fingerprint

The ¹³C NMR spectrum offers several diagnostic signals that are highly sensitive to the position of the methyl group. The chemical shifts of the bridgehead carbon C7a and the pyrazole carbon C3 are particularly informative.[5][6]

CarbonTypical δ (ppm) in N1-IsomerTypical δ (ppm) in N2-IsomerRationale for Difference
N-CH₃ ~35 ppm~48 ppmThe N2 nitrogen is more "pyridine-like," leading to a downfield shift for the attached methyl carbon.
C3 ~133 - 135 ppm~122 - 124 ppmThis is a highly reliable indicator, with a significant upfield shift in the N2 isomer.[6]
C7a ~140 ppm~148 - 150 ppmThe bridgehead carbon C7a is distinctly downfield in the N2 isomer.[6]

Part 2: Unambiguous Assignment with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive, cross-validating proof of structure. The two most powerful techniques for this application are Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

The Decisive Experiment: HMBC

HMBC is the gold standard for this structural problem. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). The logic is simple: we look for a ³JCH correlation from the N-methyl protons to a specific carbon in the indazole core.

  • For the N1-isomer: The methyl protons will show a clear correlation to the bridgehead carbon C7a . They are three bonds away (H-C-N1-C7a). Crucially, there will be no correlation to C3.[1][3]

  • For the N2-isomer: The methyl protons will show a clear correlation to the pyrazole carbon C3 . They are three bonds away (H-C-N2-C3). Conversely, no correlation will be seen to C7a.[1]

This single, unambiguous correlation is often sufficient to assign the isomer with complete confidence.

Corroborating Evidence: NOESY

NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. This provides an excellent orthogonal method to confirm the HMBC assignment.

  • For the N1-isomer: The methyl protons are spatially close to H7 . A clear NOE cross-peak will be observed between the N-CH₃ signal and the H7 signal.

  • For the N2-isomer: The methyl protons are spatially close to H3 . A clear NOE cross-peak will be observed between the N-CH₃ signal and the H3 signal.[7][8]

The combination of a through-bond HMBC correlation and a through-space NOESY correlation provides an irrefutable assignment.

Experimental Protocols

Protocol 1: HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample Preparation: Prepare a solution of the indazole sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.

  • Acquisition:

    • Load a standard 2D HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

    • Set the long-range coupling delay (¹JCH) to optimize for correlations over a range of coupling constants. A typical value is optimized for 8-10 Hz, which corresponds to a delay of approximately 50-60 ms.[9]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 8 to 32 scans per increment.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

  • Analysis:

    • Identify the N-CH₃ proton signal on the F2 (proton) axis.

    • Trace vertically from this signal to identify cross-peaks.

    • A cross-peak to C7a (~140 ppm) indicates the N1-isomer. A cross-peak to C3 (~123 ppm) indicates the N2-isomer.[1]

Protocol 2: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Sample Preparation: Use the same sample as prepared for the HMBC experiment. Ensure the sample is free of paramagnetic impurities.

  • Acquisition:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).

    • Set the mixing time (d8). This is a critical parameter. A mixing time of 500-800 ms is a good starting point for small molecules.

    • Acquire a sufficient number of scans, typically 16 to 64 scans per increment.

  • Processing:

    • Process the data similarly to the HMBC experiment (window function, Fourier transform, phasing).

  • Analysis:

    • Locate the diagonal peak for the N-CH₃ protons.

    • Look for off-diagonal cross-peaks correlating to this signal.

    • A cross-peak to H7 indicates the N1-isomer. A cross-peak to H3 indicates the N2-isomer.[7]

Visualization of Key NMR Correlations

The following diagrams illustrate the definitive 2D NMR correlations used for isomer assignment.

Caption: Key HMBC and NOESY correlations for an N1-methyl indazole.

Caption: Key HMBC and NOESY correlations for an N2-methyl indazole.

Recommended Workflow for Isomer Determination

A systematic approach ensures accurate and efficient characterization.

Isomer_Workflow cluster_workflow Indazole Isomer Assignment Workflow start Synthesized Product (Mixture or Single Isomer) nmr_acq Acquire ¹H, ¹³C, & HSQC NMR start->nmr_acq one_d_analysis Analyze 1D Spectra: - Check δ for H3, H7, C3, C7a - Formulate Hypothesis nmr_acq->one_d_analysis hypothesis Hypothesis Formed? one_d_analysis->hypothesis hypothesis->nmr_acq No (Poor Data) two_d_acq Acquire 2D NMR: HMBC & NOESY hypothesis->two_d_acq Yes hmbc_analysis Analyze HMBC: Look for N-CH₃ to C3 or C7a correlation two_d_acq->hmbc_analysis noesy_analysis Analyze NOESY: Look for N-CH₃ to H3 or H7 correlation hmbc_analysis->noesy_analysis cross_validate Cross-Validate Results: Are HMBC and NOESY consistent? noesy_analysis->cross_validate assign Assign Structure (N1 or N2) cross_validate->assign Yes re_evaluate Re-evaluate Data or Re-acquire Spectra cross_validate->re_evaluate No

Caption: Recommended workflow for indazole isomer structure elucidation.

Conclusion

Distinguishing between N1 and N2 methyl indazole isomers is a common but critical task in chemical research and drug development. While 1D NMR provides valuable initial clues, it is the strategic application of 2D NMR techniques that delivers an unambiguous and trustworthy assignment. The through-bond ³JCH correlation in an HMBC experiment from the N-methyl protons to either C3 (N2-isomer) or C7a (N1-isomer) is the single most decisive piece of evidence. This finding, when corroborated by the through-space proximities observed in a NOESY experiment, constitutes a self-validating system for structural elucidation, ensuring the scientific integrity of the research. By following the systematic workflow outlined in this guide, researchers can confidently and efficiently characterize their N-substituted indazole products.

References

  • Keating, J. J., & Alam, R. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1945–1955. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Coutinho, D. L. M., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10447-10467. [Link]

  • Doganc, F., & Göker, H. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]

  • Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682. [Link]

  • Alarcon-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5856-5868. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • ResearchGate. (n.d.). Selected sections of HSQC NMR spectra of compounds 7 (a) and 8 (b) and HMBC NMR spectra of compounds 7 (c) and 8 (d). ResearchGate. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. uOttawa NMR Facility Blog. [Link]

  • Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • ResearchGate. (n.d.). Fragments of 13 C-1 H HMBC spectra of indazole 6 (a), 14 (b) and benzimidazole 13 (c). ResearchGate. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. University of Puget Sound. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space JFH coupling in fluorinated amino alcohols. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 13123-13137. [Link]

  • Assoman, A. S. M., et al. (2023). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction of 1-Methyl-4-, 6- and 7-NitroIndazoles by 2-(p-Tolyl) Acetonitrile. ResearchGate. [Link]

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Technical Comparison Guide: HPLC Retention Profile of 3-Bromo-2-methyl-2H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the chromatographic behavior of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid , specifically focusing on its separation from critical regioisomers (N1-alkylated impurities) and synthetic precursors.

Executive Summary

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid represents a specific class of 2H-indazoles often utilized as intermediates in the synthesis of PARP inhibitors and kinase inhibitors. A critical quality attribute (CQA) for this compound is its purity relative to its N1-regioisomer (3-Bromo-1-methyl-1H-indazole-6-carboxylic acid).

Due to the tautomeric nature of the indazole core, methylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[1] This guide details the chromatographic principles required to separate these species, providing experimental protocols and comparative retention data based on structural polarity and established analog behavior.

Chemical Identity & Structural Comparators

The primary challenge in analyzing this compound is distinguishing the 2H-indazole (Target) from the 1H-indazole (Impurity).

FeatureTarget Compound (N2-Isomer) Primary Comparator (N1-Isomer)
Name 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
Structure Type Quinoid-like resonance contributionBenzenoid aromatic system
Polarity (Dipole) High (Large dipole moment)Low (Lower dipole moment)
Formation Kinetic control (often requires specific alkylating agents)Thermodynamic control (stable tautomer)
Predicted Elution (C18) Earlier (More polar)Later (More lipophilic)

Chromatographic Performance & Experimental Data

Mechanism of Separation

The separation of N1 and N2 indazole isomers on Reverse Phase (RP-HPLC) columns is governed by their electronic distribution.

  • N2-Isomers (Target): The fixed double bond at the bridgehead (C3a-C7a) in the 2H-tautomer disrupts the benzene-like aromaticity, inducing a quinoid character. This results in a higher permanent dipole moment and increased interaction with polar mobile phases, leading to reduced retention on non-polar stationary phases (C18).

  • N1-Isomers (Impurity): Retain full aromaticity of the benzene ring, making them more lipophilic and resulting in increased retention on C18 columns.

Representative Retention Data (Acidic Mobile Phase)

Data derived from validated protocols for structural analogs (e.g., 6-nitro-indazole derivatives) and extrapolated for the 3-bromo-6-carboxylic acid scaffold.

Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid), Gradient Elution.

CompoundRelative Retention Time (RRT)Elution OrderTailing Factor (

)
3-Bromo-2-methyl-2H-indazole-6-carboxylic acid 1.00 (Reference) 1 1.1 - 1.3
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid1.15 - 1.2521.0 - 1.2
Methyl ester precursor (Intermediate)1.80 - 2.103< 1.1

Critical Insight: The carboxylic acid moiety necessitates a low pH (pH < 3.0) to suppress ionization. If the pH is neutral, the target will exist as a carboxylate anion and elute near the void volume (


), causing co-elution with polar matrix components.

Validated Experimental Protocol

To ensure reproducibility, the following self-validating protocol is recommended. This method is designed to maximize resolution (


) between the N2 and N1 isomers.
Method Parameters[1][2][3]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/carboxyl).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Polar impurity removal)
12.060%Linear Gradient (Isomer separation)
15.095%Wash (Elute ester precursors)
18.095%Hold
18.15%Re-equilibration
Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and isolating the target, highlighting the critical HPLC checkpoint.

IndazoleWorkflow Start Start: 3-Bromo-6-nitro-1H-indazole Methylation Methylation (MeI / K2CO3) Start->Methylation IsomerMix Mixture: N1 (Major) + N2 (Minor) Methylation->IsomerMix Hydrolysis Hydrolysis (LiOH / THF) IsomerMix->Hydrolysis Ester Cleavage HPLC HPLC Purification (C18, Acidic pH) Hydrolysis->HPLC ResultN2 Target: N2-Isomer (Elutes First) HPLC->ResultN2 Rt ~4-6 min ResultN1 Impurity: N1-Isomer (Elutes Second) HPLC->ResultN1 Rt ~7-9 min

Caption: Workflow showing the divergence of N1/N2 isomers and the role of HPLC in isolating the kinetic N2 product.

Troubleshooting & Optimization Guide

When developing the method, researchers may encounter peak splitting or retention shifts. Use this decision logic to resolve common issues.

OptimizationTree Problem Issue: Poor Resolution (Rs < 1.5) between N1 and N2 Isomers CheckPH Check Mobile Phase pH Problem->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic AdjustPH Action: Add 0.1% TFA or Formic Acid. Suppress -COOH ionization. IsAcidic->AdjustPH No CheckCol Check Column Chemistry IsAcidic->CheckCol Yes ChangeCol Action: Switch to Phenyl-Hexyl Column. Leverages pi-pi interaction differences. CheckCol->ChangeCol If C18 fails Gradient Action: Flatten Gradient Slope (e.g., 5% to 40% over 20 min) CheckCol->Gradient If C18 is used

Caption: Decision tree for optimizing resolution between indazole regioisomers.

References

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from

  • Sigma-Aldrich. 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from

Sources

Structural Elucidation of Indazole Cores: A Comparative Guide to 13C NMR Shifts in 1-Methyl-1H- vs. 2-Methyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, MAO-B inhibitors, and CNS-active therapeutics 1[1]. During the synthesis of these derivatives, N-alkylation of the indazole core invariably yields a mixture of N1 and N2 regioisomers[1]. For researchers and drug development professionals, definitively distinguishing the 1-methyl-1H-indazole core from the 2-methyl-2H-indazole core is a critical quality control step. This guide provides an objective, data-driven comparison of these isomers, leveraging 13C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive analytical tool.

Mechanistic Causality: The Electronic Divergence of Indazole Tautomers

To understand why 13C NMR is the gold standard for distinguishing these isomers, we must examine the causality behind their electronic structures.

The 1H-indazole tautomer is thermodynamically favored because it maintains a fully delocalized, 10π-electron benzenoid system. In contrast, alkylation at the N2 position forces the molecule into an ortho-quinonoid geometry. This disruption of the benzenoid aromaticity fundamentally alters the electron density distribution across the bicyclic core.

Because the 2H-indazole core possesses this quinonoid character, the electron density from the adjacent N2 lone pair is highly localized. This significantly increases the magnetic shielding at the C3 carbon, driving its 13C NMR resonance upfield to approximately 123–124 ppm 2[2]. Conversely, the C3 carbon in the 1H-indazole core remains deshielded, typically resonating at 132–133 ppm[2]. Furthermore, the N-methyl carbons themselves experience different magnetic anisotropies, allowing them to serve as secondary diagnostic markers 3[3].

Quantitative Data Comparison

The following table summarizes the diagnostic 13C NMR chemical shifts used to differentiate the two cores.

Parameter1-Methyl-1H-indazole Core2-Methyl-2H-indazole CoreMechanistic Rationale
Core Electronic Structure Benzenoidortho-QuinonoidN1 alkylation preserves benzene ring aromaticity; N2 alkylation forces a quinonoid geometry.
C3 13C Chemical Shift ~132 - 133 ppm~123 - 124 ppmIncreased shielding at C3 in the 2H-isomer due to altered π-electron delocalization[2].
N-CH3 13C Chemical Shift ~35.5 ppm~40.0 - 40.5 ppmDifferential magnetic anisotropy and electron withdrawal from adjacent bridgehead carbons 4[3][4].
Thermodynamic Stability Higher (Major product)Lower (Minor product)Preservation of the 6π benzenoid system lowers overall ground-state energy[1].
Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I mandate that structural elucidation protocols must be self-validating. Relying solely on 1D 13C NMR shifts can lead to misassignment if electron-donating or withdrawing substituents on the benzenoid ring perturb the baseline shifts. The following workflow integrates synthesis with a 2D NMR self-validation loop.

Phase 1: Regioselective Synthesis and Isolation
  • Reaction Setup: Dissolve the indazole starting material in an anhydrous aprotic solvent (e.g., DMF).

  • Alkylation: Add a base (e.g., K2CO3) and methyl iodide (MeI) at 0 °C, then allow the mixture to warm to room temperature[1].

  • Monitoring: Monitor the reaction via LC-MS. The N1-alkylated product will form as the major thermodynamic product, while the N2-alkylated product forms as the minor kinetic product[1].

  • Purification: Separate the crude mixture using silica gel column chromatography to isolate the pure N1 and N2 fractions.

G SM Indazole Core (Tautomeric Mixture) Rxn N-Alkylation (Base, MeI, 0°C to RT) SM->Rxn Mix Crude Isomeric Mixture (N1-Me and N2-Me) Rxn->Mix Sep Chromatographic Resolution Mix->Sep N1 1-Methyl-1H-indazole (Thermodynamic Product) Sep->N1 Major Fraction N2 2-Methyl-2H-indazole (Kinetic/Minor Product) Sep->N2 Minor Fraction

Caption: Workflow for the synthesis and isolation of N1 and N2 methylated indazole isomers.

Phase 2: NMR Acquisition & Self-Validating Structural Elucidation
  • Sample Preparation: Dissolve 10–15 mg of the purified isolate in 0.6 mL of CDCl3 or DMSO-d6.

  • 1D Acquisition: Acquire a standard 1D 13C NMR spectrum (75 MHz or 100 MHz) with complete proton decoupling. Note the shift of the N-CH3 carbon (~35.5 ppm for N1, ~40.2 ppm for N2)[3][4].

  • 2D HMBC Validation: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to definitively link the N-methyl protons to the core carbons.

  • Signal Tracing: Locate the N-CH3 proton singlet in the 1H spectrum. Trace the 3J(C,H) correlations from these protons to the core carbons.

  • Definitive Assignment:

    • If the N-CH3 protons correlate to a carbon at ~132–133 ppm , the C3 carbon is deshielded, confirming the 1-methyl-1H-indazole core [2].

    • If the N-CH3 protons correlate to a carbon at ~123–124 ppm , the C3 carbon is shielded by the quinonoid geometry, confirming the 2-methyl-2H-indazole core [2].

G Acq Acquire 13C & HMBC NMR Locate Locate N-CH3 Signal (δC 35-41 ppm) Acq->Locate Trace Trace 3J(C,H) HMBC Correlations Locate->Trace Split Observe C3 Chemical Shift Correlation Trace->Split Shift1 C3 Shift ≈ 132-133 ppm (Benzenoid Core) Split->Shift1 Shift2 C3 Shift ≈ 123-124 ppm (Quinonoid Core) Split->Shift2 Assign1 Assign as 1-Methyl-1H-indazole Shift1->Assign1 Assign2 Assign as 2-Methyl-2H-indazole Shift2->Assign2

Caption: HMBC-driven decision tree for the definitive structural assignment of indazole cores.

References
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Optibrium.
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoform
  • Amine-Functionalized Indazolin-3-ylidene Complexes of Palladium(II) by Postmodification of a Single Precursor. American Chemical Society.

Sources

A Researcher's Guide to Infrared Spectroscopy of Indazole Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] For researchers in drug discovery and chemical synthesis, the unambiguous characterization of these molecules is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and indispensable first-pass technique for confirming the presence of key functional groups and gaining structural insights into indazole carboxylic acids.[3][4]

This guide provides an in-depth comparison of the infrared spectral features of indazole carboxylic acid isomers. Moving beyond a simple list of peaks, we will explore the causality behind observed vibrational frequencies, present a validated experimental protocol, and offer a logical workflow to empower researchers to confidently characterize these vital heterocyclic compounds.

Pillar 1: Understanding the Vibrational Landscape of Indazole Carboxylic Acids

The infrared spectrum of an indazole carboxylic acid is a composite of vibrations from its three key components: the carboxylic acid group, the indazole ring's N-H bond, and the aromatic system. The interplay between these groups, particularly through hydrogen bonding, defines the compound's unique spectral fingerprint.

  • O-H Stretch (Carboxylic Acid): The most prominent feature for a carboxylic acid is an extremely broad absorption band typically spanning from 2500 to 3300 cm⁻¹.[5] This breadth is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid dimers. This band is often so wide that it overlaps with the C-H stretching region.[6]

  • N-H Stretch (Indazole Ring): The 1H-indazole tautomer features an N-H bond within the pyrazole ring. This vibration typically gives rise to a broad band in the 3000-3150 cm⁻¹ region.[3] Its appearance can sometimes be masked or merged with the even broader O-H absorption from the carboxylic acid, requiring careful spectral interpretation.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are characteristically found just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[7] These are usually sharp but of medium to weak intensity.

  • C=O Stretch (Carboxylic Acid): The carbonyl (C=O) stretch is a strong, sharp absorption that is highly diagnostic. For a carboxylic acid dimer, this peak is typically observed between 1700 and 1725 cm⁻¹.[5][8] Its precise location can be influenced by conjugation with the aromatic ring and the position of the substituent.

  • C=N and C=C Stretches (Aromatic Ring): The indazole ring gives rise to several stretching vibrations in the 1450-1640 cm⁻¹ region. These correspond to the C=C bonds of the benzene portion and the C=N bond of the pyrazole portion. A band around 1630 cm⁻¹ is often associated with the C=N stretching vibration.[9]

Pillar 2: A Comparative Analysis of Isomeric Spectra

The position of the carboxylic acid group on the indazole ring subtly but significantly alters the electronic distribution and steric environment, leading to discernible shifts in the IR spectrum. Here, we compare the spectral data for key isomers.

Vibrational Mode Indazole-3-Carboxylic Acid (Expected) Indazole-6-Carboxylic Acid (Experimental) [9]Indole-5-Carboxylic Acid (Comparative Non-Indazole Analog) [10]Rationale for Differences
O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (very broad)~2500-3300 cm⁻¹ (very broad)~2500-3300 cm⁻¹ (very broad)This feature is dominated by strong hydrogen bonding in the carboxylic acid dimer and is consistently broad across these structures.
N-H Stretch ~3000-3150 cm⁻¹ (broad, may overlap with O-H)~3000-3150 cm⁻¹ (broad, may overlap with O-H)~3300-3400 cm⁻¹ (sharper)The N-H in the indole ring is less acidic and participates differently in hydrogen bonding than the pyrazole N-H in indazole, resulting in a sharper, higher frequency band.
Aromatic C-H Stretch ~3030-3100 cm⁻¹ (sharp, medium)~3030-3100 cm⁻¹ (sharp, medium)~3030-3100 cm⁻¹ (sharp, medium)This region is characteristic of the aromatic C-H bonds and shows little variation between these compounds.
C=O Stretch (Carboxylic Acid) ~1700-1720 cm⁻¹ (strong, sharp)1683 cm⁻¹ (strong, sharp)~1680-1700 cm⁻¹ (strong, sharp)The position of the C=O stretch is sensitive to conjugation. The value for the 6-isomer is well-defined. The 3-isomer's C=O is directly attached to the electron-rich pyrazole ring, potentially altering its frequency.
C=N Stretch (Indazole Ring) ~1620-1635 cm⁻¹ (medium)1633 cm⁻¹ (medium)N/AThis vibration is unique to the pyrazole portion of the indazole ring and is absent in the indole structure.
Aromatic C=C Stretches ~1450-1600 cm⁻¹ (multiple bands)1589 cm⁻¹, 1537 cm⁻¹~1450-1600 cm⁻¹ (multiple bands)The pattern of these bands in the "fingerprint region" is highly specific to the substitution pattern on the aromatic ring.
C-O Stretch / O-H Bend ~1200-1300 cm⁻¹ (strong)1423 cm⁻¹ (symmetric COO⁻ stretch)~1200-1300 cm⁻¹ (strong)These bands are associated with the carboxylic acid group and are often coupled. The value for the 6-isomer is assigned to the symmetric carboxylate stretch.

This comparative table highlights how IR spectroscopy can be used not only to confirm the presence of the indazole carboxylic acid structure but also to provide clues that help differentiate it from other related heterocyclic systems.

Pillar 3: Validated Experimental Protocol & Workflow

Trustworthy data begins with a robust experimental protocol. The following procedure for Attenuated Total Reflectance (ATR)-FTIR is a validated, modern approach that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. The ATR crystal (typically diamond or germanium) must be impeccably clean.

    • Causality: A stable instrument and a clean crystal are essential for a high signal-to-noise ratio and to prevent contamination from previous samples.

  • Crystal Cleaning: Clean the ATR crystal surface by wiping it with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

    • Causality: Any residual solvent or sample will contribute to the spectrum, leading to inaccurate data.

  • Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum. This scan should typically co-add a minimum of 32 scans for good statistics.

    • Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This is digitally subtracted from the sample spectrum to ensure the final spectrum contains only information from the sample itself.

  • Sample Application: Place a small amount (1-5 mg) of the solid indazole carboxylic acid powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure anvil to apply firm, consistent pressure to the sample, ensuring good contact between the solid and the ATR crystal.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is critical to obtaining a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure anvil as described in Step 2 to prepare for the next measurement.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a self-validating workflow for using FTIR as part of a comprehensive structural elucidation process.

FTIR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Prep Obtain Dry Sample (1-5 mg) Clean Clean ATR Crystal (Isopropanol) Prep->Clean BG Acquire Background Spectrum Clean->BG Sample Apply Sample & Pressure BG->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Background Subtraction & Baseline Correction Acquire->Process Identify Identify Key Peaks (O-H, N-H, C=O, C=N) Process->Identify Compare Compare with Reference Data & Isomer Library Identify->Compare Hypo Formulate Structural Hypothesis Compare->Hypo NMR NMR Spectroscopy (¹H, ¹³C) Hypo->NMR MS Mass Spectrometry (MS) Hypo->MS Confirm Confirm Structure NMR->Confirm MS->Confirm

Caption: Workflow for Characterization of Indazole Carboxylic Acid using FTIR.

This workflow demonstrates how IR spectroscopy serves as the initial step, providing rapid functional group identification, which then informs and is validated by higher-resolution techniques like NMR and Mass Spectrometry for unambiguous structural confirmation.

References

  • Geronikaki, A., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 913. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Cláudio, A. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 904-925. Available at: [Link]

  • ResearchGate. (2022). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Available at: [Link]

  • Gascón, J. A., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Molecules, 26(6), 1774. Available at: [Link]

  • Narayana Swamy, G., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Cláudio, A. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives containing different functional group. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Retrieved from [Link]

  • Autech. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indazole-6-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. Retrieved from [Link]

  • Georganics. (n.d.). 1H-Indazole-5-carboxylic acid. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Rhenium Shop. (n.d.). 1H-Indazole-7-carboxylic acid, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1H-Indazole-6-carboxylic acid (97%). Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). 1h-indazole-5-carboxylic acid (C8H6N2O2). Retrieved from [Link]

  • YouTube. (2023). interpretation of three sample infrared spectr. Retrieved from [Link]

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A Comprehensive Comparison Guide: 3-Bromo vs. 3-Iodo Indazole Reactivity in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The indazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently featured in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Functionalization at the C-3 position is a critical step in exploring the structure-activity relationship (SAR) of these molecules. To achieve this, researchers typically rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), which require a halogen handle at the C-3 position.

As an application scientist designing a synthetic route, the choice between utilizing a 3-bromoindazole or a 3-iodoindazole precursor is not merely a matter of availability; it fundamentally alters the thermodynamic landscape, kinetic rates, and required experimental conditions of your workflow. This guide objectively compares the reactivity of these two substrates, providing the mechanistic causality and validated protocols necessary for optimal experimental design.

Mechanistic Causality: Why Halogen Choice Dictates Reactivity

The reactivity disparity between 3-bromo-1H-indazole and 3-iodo-1H-indazole in transition-metal catalysis is governed by two primary factors: Bond Dissociation Energy (BDE) and Catalyst Coordination Dynamics .

Bond Dissociation Energy and Oxidative Addition

In palladium-catalyzed cross-coupling, the rate-determining step is frequently the oxidative addition of the aryl halide to the active Pd(0) species. The C–I bond possesses a significantly lower dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, 3-iodoindazoles undergo oxidative addition much more rapidly and at lower activation energies [1]. This allows reactions to proceed under milder thermal conditions (often 60–80 °C), preserving sensitive functional groups elsewhere on the molecule.

The "Free NH" Catalyst Poisoning Dilemma

A notorious challenge with 1H-indazoles is the presence of the free (NH) group. Under basic cross-coupling conditions, the deprotonated indazole can coordinate tightly to the palladium center, forming an unreactive Pd-azolate complex that poisons the catalyst [4].

  • 3-Iodoindazole Advantage: Because the C–I bond is highly reactive, oxidative addition and subsequent transmetalation often outpace catalyst deactivation, allowing for successful coupling even without N-protection[2].

  • 3-Bromoindazole Challenge: The higher activation barrier for C–Br oxidative addition means the reaction requires higher temperatures (100–140 °C) or microwave (MW) irradiation [3]. At these elevated temperatures, catalyst poisoning by the free NH becomes highly competitive, often necessitating N-protection (e.g., Boc, THP) or the use of specialized, sterically bulky biarylphosphine ligands (like XPhos or RuPhos) to prevent off-target Pd-coordination [4].

Pathway Pd0 Pd(0) Catalyst OxAdd_I Oxidative Addition (3-Iodoindazole) Fast, Mild Temp Pd0->OxAdd_I C-I BDE ~65 kcal/mol OxAdd_Br Oxidative Addition (3-Bromoindazole) Slow, High Temp/MW Pd0->OxAdd_Br C-Br BDE ~81 kcal/mol Transmet Transmetalation (Organoboron) OxAdd_I->Transmet OxAdd_Br->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C-3 Functionalized Indazole RedElim->Product

Mechanistic divergence in Pd-catalyzed oxidative addition for 3-haloindazoles.

Quantitative Data Comparison

The following table summarizes the general performance metrics of 3-bromo vs. 3-iodo indazoles in standard Suzuki-Miyaura cross-coupling workflows based on recent literature [1, 2, 3].

Parameter3-Iodo-1H-indazole3-Bromo-1H-indazole
Typical Halogenation Reagent I₂, KOH in DMF [5]NBS or Br₂, AcOH [5]
Reactivity (Oxidative Addition) HighModerate to Low
Standard Suzuki Temperature 60 °C – 80 °C100 °C – 140 °C (Often requires MW)
Preferred Catalysts PdCl₂(dppf), Pd(PPh₃)₄Pd(OAc)₂/XPhos, Pd(PPh₃)₄ (with MW)
N-Protection Requirement Optional (but improves yield)Highly Recommended
Average Yield (Arylboronic acids) 85% – 95%60% – 85%
Orthogonal Reactivity Reacts first in presence of C-Cl/C-BrCan be preserved if C-I is present

Experimental Methodologies

To ensure reproducibility, the following protocols represent self-validating systems. Visual cues are included to confirm the reaction trajectory.

Protocol A: Synthesis of 3-Iodo-1H-indazole

This method utilizes mild basic conditions to generate the indazole anion, which rapidly attacks molecular iodine [1].

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indazole (1.0 equiv, e.g., 3.77 g, 32 mmol) in anhydrous DMF (60 mL).

  • Base Addition: Add potassium hydroxide pellets (2.0 equiv, 6.72 g) to the solution. Stir at 25 °C for 15 minutes. Self-Validation: The solution will turn slightly yellow/orange as the indazolyl anion forms.

  • Iodination: Slowly add iodine crystals (2.0 equiv, 16.0 g) portion-wise to control the mild exotherm. Stir for 1 hour at 25 °C.

  • Quench & Workup: Pour the dark reaction mixture into an aqueous solution of NaHSO₃ (10% w/v, 200 mL) to reduce unreacted iodine. Self-Validation: The dark brown color of I₂ will immediately dissipate, yielding a pale yellow/white suspension.

  • Extraction: Extract with diethyl ether (2 × 150 mL), wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 3-iodo-1H-indazole as an off-white solid.

Protocol B: Mild Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

Taking advantage of the highly reactive C-I bond, this coupling can be performed without N-protection [1, 2].

  • Setup: In a Schlenk tube, combine 3-iodo-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add PdCl₂(dppf) (5 mol%). Crucial Step: Evacuate and backfill the tube with Argon three times to prevent catalyst oxidation.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Self-Validation: The reaction will transition from a distinct catalyst color (often orange/red) to a darker mixture. The absence of a solid silver/black mirror on the glass indicates the catalyst has not prematurely crashed out as Pd(0) black.

  • Purification: Cool, filter through a Celite pad, concentrate, and purify via silica gel chromatography.

Protocol C: Microwave-Assisted Suzuki Coupling of 3-Bromo-1H-indazole

Due to the higher BDE of the C-Br bond, conventional heating often leads to catalyst degradation before the reaction completes. Microwave irradiation overcomes this kinetic barrier [3].

  • Setup: In a microwave-safe vial, combine 3-bromo-1H-indazole (1.0 equiv), arylboronic acid (1.5 equiv), Cs₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5–10 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/EtOH/H₂O. Seal the vial with a crimp cap.

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 140 °C for 30–45 minutes. Causality: The rapid, volumetric heating of the microwave forces the sluggish oxidative addition to occur rapidly, outcompeting the formation of the inactive Pd-azolate complex.

  • Workup: Dilute with EtOAc, wash with water, dry, and purify via column chromatography.

Workflow Start 1H-Indazole Core Iodination Iodination (I2, KOH, DMF) Yields 3-Iodoindazole Start->Iodination Bromination Bromination (NBS or Br2) Yields 3-Bromoindazole Start->Bromination Protect_I N-Protection (Optional) e.g., Boc, THP Iodination->Protect_I Protect_Br N-Protection (Highly Recommended) Bromination->Protect_Br Coupling_I Suzuki Coupling (PdCl2(dppf), 80°C, 2-6h) Protect_I->Coupling_I Coupling_Br Suzuki Coupling (Pd(PPh3)4, MW 140°C, 30m) Protect_Br->Coupling_Br Product 3-Substituted Indazole Derivative Coupling_I->Product Coupling_Br->Product

Experimental decision tree for C-3 halogenation and subsequent cross-coupling.

Conclusion

For most standard SAR exploration and library generation, 3-iodoindazole is the superior precursor. Its high reactivity allows for milder conditions, lower catalyst loadings, and a higher tolerance for the unprotected indazole NH. However, 3-bromoindazole remains a vital tool when orthogonal reactivity is required (e.g., performing a reaction at a different iodinated site first) or when long-term bench stability of the halogenated building block is prioritized.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. 1

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. 2

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. 3

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. 4

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. DOI. 5

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 3-Bromo-2-methyl-2H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Intermediate Purity in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined by the final purification step. It is a culmination of rigorously controlled processes, where the purity of each synthetic intermediate is paramount. 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a key building block in the synthesis of numerous therapeutic agents. Its structural integrity and purity directly influence the impurity profile, yield, and ultimately, the safety and efficacy of the final drug product.[1] Even trace impurities originating from this intermediate can lead to the formation of undesired side products, including potentially genotoxic impurities, which can derail a drug development program.

This guide provides an in-depth, experience-based comparison of the essential analytical techniques required to validate the purity of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid. We will move beyond simply listing protocols and delve into the causality behind methodological choices, establishing a self-validating, orthogonal framework for purity assessment that ensures regulatory compliance and builds quality into the manufacturing process from the ground up.[2][3]

The Regulatory Framework: Adherence to ICH Guidelines

Before any analysis begins, it is crucial to understand the regulatory landscape that governs impurity control. The International Council for Harmonisation (ICH) provides a set of guidelines that are globally recognized. For a pharmaceutical intermediate like our target compound, the principles outlined in ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and the impurity thresholds defined in ICH Q3A(R2) (Impurities in New Drug Substances) are of primary importance.[1][4][5]

ICH Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[4][6][7] This framework dictates the level of analytical scrutiny required:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[7]

Our analytical strategy must therefore be sensitive and specific enough to detect, identify, and quantify impurities at or below these mandated thresholds.

An Orthogonal Approach: The Cornerstone of Trustworthy Purity Analysis

Relying on a single analytical technique for purity assessment is a scientifically flawed approach. Each method has inherent biases and limitations. For instance, a common technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) determines purity based on the relative UV absorbance of components, which can vary significantly between the main compound and its impurities, leading to inaccurate results.

A robust and trustworthy purity validation system employs an orthogonal approach , using multiple analytical techniques that measure different chemical and physical properties of the molecule. This strategy ensures that the purity assessment is comprehensive and not an artifact of a single detection method.

Sources

The Mechanistic Importance of Bromine Isotopic Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking Halogenated Scaffolds: A Comparative Guide to Isotope Pattern Analysis Software for Bromo-Indazole Drug Discovery

Bromo-indazoles, such as 1-(5-bromo-1H-indazol-3-yl)ethanone, are privileged heterocyclic scaffolds frequently utilized in medicinal chemistry to synthesize complex pharmaceutical agents and synthetic cannabinoid receptor agonists 1. During drug metabolism and pharmacokinetic (DMPK) profiling, tracking these compounds in complex biological matrices is a significant analytical challenge.

Fortunately, bromine possesses a highly diagnostic natural isotopic signature—comprising 50.69%


Br and 49.31% 

Br 2. This near 1:1 ratio produces a distinct doublet separated by 2 m/z units. However, relying on visual inspection of this pattern is subjective and prone to false positives when background matrix ions co-elute. To achieve unambiguous elemental formula identification, laboratories must transition from visual estimation to advanced algorithmic deconvolution.

The Causality of Experimental Choices: Profile vs. Centroid Data

The choice of mass spectrometry software is intrinsically linked to how the instrument records data.

  • The Centroiding Artifact: Traditional High-Resolution Mass Spectrometry (HRMS) workflows rely on Mass Accuracy Analysis (MAA) using centroided data to save disk space. Centroiding algorithms calculate the center of mass of an ion peak to output a single m/z stick. If a peak suffers from detector saturation or subtle isobaric interference, the calculated center shifts, and the area becomes non-linear. This mathematically distorts the theoretical 1:1 bromine isotopic ratio.

  • The Profile Advantage: Profile mode retains the full continuous Gaussian line shape of the ion packet. Advanced Isotope Abundance Analysis (IAA) software mathematically calibrates this line shape, allowing the algorithm to fit the theoretical bromo-indazole isotope pattern to the empirical data with exceptional spectral accuracy, bypassing centroiding artifacts entirely 3.

Product Comparison: Software Solutions for Isotope Pattern Deconvolution

A. Advanced Profile-Based IAA Software (e.g., Cerno Bioscience MassWorks / MsMetrix IPeaks)

  • Mechanism: Utilizes raw profile data and performs rigorous line-shape calibration using an internal standard.

  • Performance: Achieves >99% spectral accuracy. Remarkably, when applied to unit-resolution single quadrupole (SQ) instruments, IAA provides elemental formula filtration power equivalent to 3.2 ppm mass accuracy on an HRMS 4.

  • Best For: Unambiguous halogen confirmation, resolving overlapping

    
     and 
    
    
    
    interferences, and maximizing the utility of lower-tier SQ instruments.

B. Traditional Centroid-Based HRMS Software (e.g., Thermo FreeStyle / Agilent MassHunter)

  • Mechanism: Relies primarily on sub-ppm exact mass measurements (MAA) and heuristic isotope pattern matching on centroided peaks.

  • Performance: Excellent for general untargeted screening. However, relying solely on MAA with a ±100 ppm window yields a median exact mass error (EMA) of 37 ppm without isotopic filtration 4. Isotopic fidelity is often compromised by the aforementioned centroiding artifacts.

  • Best For: High-throughput screening where exact mass is the primary identifier and the isotope pattern is a secondary qualitative check.

C. Open-Source Scripting Frameworks (e.g., PythoMS)

  • Mechanism: Python-based packages that utilize custom classes (like IPMolecule) to generate highly accurate theoretical isotope patterns and overlay them onto experimental spectra 5.

  • Performance: Highly customizable. The software automatically scales the height of the predicted isotope pattern to match the maximum intensity of the spectrum, allowing for the analysis of adjacent or overlapping patterns 5.

  • Best For: Computational chemists who require automated, custom pipeline integration without commercial software licensing costs.

Quantitative Performance Comparison

Analytical FeatureAdvanced IAA Software (Profile-Based)Traditional HRMS Software (Centroid-Based)Open-Source Frameworks (e.g., PythoMS)
Primary Data Input Continuous Profile ModeDiscrete Centroid ModeBoth (Customizable via scripts)
Isotopic Fidelity >99% Spectral AccuracyVariable (Prone to centroid artifacts)High (Dependent on input data quality)
Hardware Requirement Unit-Resolution SQ or HRMSHRMS (ToF, Orbitrap, FT-ICR)Hardware Agnostic
Mass Accuracy Equivalent ~3.2 ppm (via isotopic filtration)< 5 ppm (Direct measurement)N/A (Relies on raw data)
Calibration Method Automated line-shape mathematical fittingAutomated exact mass calibrationManual scripting required

Self-Validating Experimental Protocol: High-Fidelity LC-MS Analysis

To unambiguously identify bromo-indazole metabolites using IAA, the protocol itself must validate the instrument's state before algorithmic processing begins.

Step 1: Matrix Preparation & Internal Standard Spiking

  • Extract plasma samples containing the bromo-indazole analyte.

  • Self-Validation Check: Spike the sample with Perfluorotributylamine (PFTBA) or a structurally similar brominated internal standard. The internal standard acts as an ongoing quality control; if the software cannot achieve >95% spectral accuracy on the PFTBA calibration ions, the run is flagged for poor instrument tuning before data analysis begins 3.

Step 2: LC-MS Acquisition in Profile Mode

  • Parameter: Ensure data collection is strictly set to Profile Mode .

  • Causality: Profile mode captures the full Gaussian distribution of the ion packet. Centroiding prematurely collapses this data, introducing artifacts if the peak is asymmetric due to space-charge effects or co-eluting matrix components.

Step 3: Algorithmic Line-Shape Calibration

  • Import the profile data into an IAA software platform.

  • Utilize the PFTBA calibration ions to generate a mathematical function that corrects the empirical peak shape to a symmetrical, theoretical line shape.

Step 4: Isotope Pattern Deconvolution

  • Target the molecular ion cluster (e.g., m/z 238/240 for 1-(5-bromo-1H-indazol-3-yl)ethanone).

  • The software calculates the congruence between the calibrated experimental pattern and the theoretical 50.69:49.31

    
    Br/
    
    
    
    Br pattern. A Spectral Accuracy score of >99% confirms the presence of the bromo-indazole scaffold, effectively filtering out isobaric non-halogenated false positives.

Workflow Visualization

IsotopeWorkflow Acq LC-MS Acquisition (Bromo-Indazole Mixture) Split Data Recording Mode Acq->Split Prof Profile Mode (Continuous Line-Shape) Split->Prof Optimal for Isotopes Cent Centroid Mode (Discrete m/z Peaks) Split->Cent Standard HRMS Calib Line-Shape Calibration (e.g., PFTBA Standard) Prof->Calib Preserves Gaussian Data MAA Traditional HRMS Software (Mass Accuracy <5 ppm) Cent->MAA Calculates Center of Mass IAA Advanced IAA Software (Spectral Accuracy >99%) Calib->IAA Mathematical Fitting ID1 Unambiguous Halogen ID (High Isotopic Fidelity) IAA->ID1 Resolves Interferences ID2 Formula Generation (Prone to Isotopic Distortion) MAA->ID2 Exact Mass Only

Fig 1. Logical workflow comparing Profile-based IAA vs. Centroid-based MAA for bromo-indazole ID.

References

  • Benchchem - 1-(5-bromo-1H-indazol-3-yl)
  • Benchchem - The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry URL
  • Cerno Bioscience - Evaluation of Molecular Isotope Patterns for Elemental Composition Identification on a Unit Resolution Quadrupole Mass Spectrometer URL
  • National Institutes of Health (PMC)
  • ChemRxiv - PythoMS: A Python Framework to Simplify and Assist in the Processing and Interpretation of Mass Spectrometric Data URL

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

[1][2]

Executive Operational Summary

Do not dispose of this compound down the drain or in general trash. 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a halogenated organic acid .[1][2][3] Its disposal pathway is strictly regulated due to the bromine substituent, which generates corrosive hydrogen bromide (HBr) and potential brominated dioxins if incinerated improperly.

ParameterOperational Requirement
Waste Stream Solid Halogenated Organic Waste
Primary Hazard Irritant (Skin/Eye/Respiratory), Acidic, Halogen Release
Container Type HDPE (High-Density Polyethylene) or Glass; NO Metal
Labeling Must specify "Halogenated" and "Organic Acid"
UN Classification Likely UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific purity/toxicity profile.[1]

Chemical Profile & Hazard Logic

To ensure safety, we must understand the why behind the protocol. This compound possesses two functional groups that dictate its handling:

  • The Bromine Substituent (C-Br):

    • Risk: Upon standard combustion, organobromides release hydrogen bromide (HBr) gas, which is highly corrosive to incinerator linings and hazardous to the environment.[1]

    • Causality: This necessitates High-Temperature Incineration (>1100°C) with specific flue gas scrubbing capabilities.[1] Consequently, this waste must be segregated from non-halogenated organics to avoid contaminating cheaper waste streams.[1][4][5]

  • The Carboxylic Acid (COOH):

    • Risk: As an organic acid (likely pKa ~3–5), it can react exothermically with strong bases or oxidizers.[1]

    • Causality: It must not be commingled with cyanide salts (generates HCN gas) or sulfides.[1] While it is a solid, accidental wetting can create a corrosive leachate; therefore, secondary containment is mandatory.[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation
  • Rule of Thumb: If a waste container contains even 1% halogenated material, the entire container is classified as halogenated.[1]

  • Action: Designate a specific wide-mouth jar (HDPE preferred) solely for "Solid Halogenated Organics."

Phase 2: Packaging
  • Solid Waste:

    • Place the solid substance, contaminated weighing boats, and gloves into a clear polyethylene bag (minimum 2 mil thickness).[1]

    • Seal the bag with tape or a zip tie.[1]

    • Place the sealed bag into the primary waste container (Wide-mouth HDPE drum or jar).[1]

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in solvent (e.g., DMSO, DCM), it must go into the Liquid Halogenated Waste carboy.[1]

    • Critical Constraint: Do not mix with aqueous acidic waste (e.g., Sulfuric acid) unless explicitly approved, as precipitation of the solid may clog container openings.[1]

Phase 3: Labeling

Affix a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid.[1]

  • Constituents: e.g., "Indazole derivative (95%), Bromine content."[1]

  • Hazard Checkboxes: [x] Irritant, [x] Toxic, [x] Acidic.[1]

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific indazole derivative.

DisposalWorkflowStartWaste Generation:3-Bromo-2-methyl-2H-indazole-6-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamPowder/CrystalsLiquidStreamLiquid Waste Stream(Solvent)StateCheck->LiquidStreamDissolved in DMSO/DCMSegregationCRITICAL STEP:Segregate as HALOGENATEDSolidStream->SegregationLiquidStream->SegregationContainerSolidContainer:Wide-Mouth HDPE(Double Bagged)Segregation->ContainerSolidIf SolidContainerLiqContainer:Safety Carboy(Solvent Compatible)Segregation->ContainerLiqIf LiquidLabelingLabeling:'Halogenated Organic Acid'UN 3261 / UN 2811ContainerSolid->LabelingContainerLiq->LabelingFinalDisposalFinal Disposal:High-Temp Incineration(w/ Scrubber)Labeling->FinalDisposal

Figure 1: Decision matrix for the segregation and packaging of halogenated indazole waste.

Emergency Procedures (Spill Management)

In the event of a spill of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid during transfer:

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Do not sweep dry dust if it creates an aerosol.[1] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.[1]

    • Solution Spill: Absorb with vermiculite or a commercial organic spill pad.[1]

  • Decontamination: Wipe the surface with a mild soap solution followed by water.[1] Place all cleanup materials into the Solid Halogenated Waste container.

  • Contraindications: Do not use bleach (sodium hypochlorite) immediately, as reaction with the acidic functionality or residual solvents could produce hazardous byproducts.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1] (Defines halogenated organic waste requirements). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] (General segregation of incompatible chemicals).[1] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (Standard protocols for organic acid disposal). [Link]

Personal protective equipment for handling 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both the safety and efficacy of their synthetic workflows. 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS: 1638761-43-9) is a highly valuable halogenated scaffold used in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its physical state as a fine powder, combined with its brominated indazole core, presents specific occupational hazards that require rigorous Personal Protective Equipment (PPE) and logistical planning.

This guide moves beyond basic safety data sheets to provide a mechanistic, field-proven operational plan. By understanding the why behind each safety protocol, laboratories can build self-validating systems that protect personnel and ensure experimental integrity.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the quantitative and qualitative nature of the chemical threat. The presence of the bromine atom and the carboxylic acid moiety dictates both its reactivity and its biological irritation potential[1]. Based on data from structurally identical indazole isomers, this compound is classified under the Globally Harmonized System (GHS) as a skin, eye, and respiratory irritant[2].

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C9H7BrN2O2[1]Halogenated structure requires specific waste segregation protocols.
Monoisotopic Mass 253.97 Da[1]Critical for precise stoichiometric calculations and LC-MS validation.
Physical State Solid (Crystalline Powder)High risk of aerosolization and electrostatic "fly-away" during weighing.
GHS Hazard Codes H302, H315, H319, H335[2]Mandates systemic dermal, ocular, and respiratory barriers.

Mechanistic PPE Selection: The "Why" Behind the Gear

According to the 3, PPE serves as the final line of defense when engineering controls cannot fully mitigate exposure[3]. For 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid, PPE selection must account for both the solid powder phase and the dissolved liquid phase[4].

  • Dermal Protection (Gloves): Do not use standard latex. Latex offers poor resistance to polar aprotic solvents (like DMSO or DMF) typically used to dissolve indazole carboxylic acids. Nitrile gloves (minimum 4 mil thickness) are mandatory[5]. If handling large volumes of DMSO solutions, double-gloving or upgrading to Neoprene is recommended, as DMSO acts as a carrier solvent that can rapidly transport dissolved brominated compounds across the dermal barrier.

  • Ocular Protection: Standard safety glasses are insufficient for handling fine powders or volatile solvents. Indirect-vented chemical splash goggles must be worn[5]. The indirect venting prevents aerosolized powder from bypassing the seal while mitigating lens fogging.

  • Respiratory Protection & Engineering Controls: The primary risk of H335 (Respiratory irritation) occurs during the transfer of the dry powder[2]. All weighing must be performed inside a localized exhaust ventilation (LEV) system or a ductless powder weighing hood. If engineering controls are temporarily compromised, an N95 or P100 particulate respirator is required[3].

  • Body Protection: A flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs[5]. Knit cuffs prevent the sleeves from dragging into contaminated areas and ensure a tight seal with the gloves.

Operational Workflow & Step-by-Step Methodology

To guarantee trustworthiness, every protocol must be a self-validating system. The following methodology for preparing a 0.1 M stock solution ensures both safety and analytical accuracy.

Protocol: Preparation of a 0.1 M Stock Solution in DMSO

  • Workspace Preparation: Clear the fume hood of all non-essential items. Lay down a disposable, absorbent bench pad with a polyethylene backing to catch any micro-spills.

  • Static Mitigation: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid powder is prone to static charge. Causality: Electrostatic repulsion causes powder to aerosolize or cling to spatulas, leading to inhalation risks and inaccurate mass. Action: Pass an anti-static device (e.g., Zerostat gun) over the anti-static weigh boat before dispensing.

  • Weighing and Transfer: Using a micro-spatula, carefully weigh the required mass (e.g., 25.5 mg for 1 mL of 0.1 M solution). Transfer the weigh boat directly into the fume hood inside a secondary containment tray.

  • Dissolution: Add anhydrous DMSO slowly. Self-Validation: Agitate gently and inspect the vial against a dark background. Complete dissolution is achieved when no particulates are visible. Any remaining turbidity indicates incomplete solvation, which will skew downstream assay concentrations and create a suspension rather than a true solution.

  • Sealing and Labeling: Seal the vial with a PTFE-lined cap to prevent solvent evaporation and degradation. Label with the compound name, concentration, solvent, date, and hazard pictograms.

Workflow A 1. Storage Retrieval (Inert Atmosphere, 2-8°C) B 2. Powder Weighing (Ventilated Enclosure) A->B Transfer via Secondary Container C 3. Solvent Dissolution (DMSO/DMF in Fume Hood) B->C Addition of Polar Aprotic Solvent D 4. Reaction Setup (Closed System) C->D Cannula Transfer or Syringe E 5. Waste Segregation (Halogenated Stream) D->E Quench & Dispose

Operational workflow for handling 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid.

Spill Response & Decontamination Plan

A rapid, systematic response to spills prevents localized contamination from becoming a laboratory-wide exposure event.

  • Solid Powder Spill: Do not dry-sweep the powder, as this will immediately aerosolize the irritant. Instead, don appropriate PPE, cover the spill with damp absorbent paper towels (using water or a 10% ethanol solution), and carefully wipe inward from the edges. Place the contaminated towels in a sealed, labeled hazardous waste bag.

  • Solution Spill (in DMSO/DMF): Cover the liquid spill with a universal chemical absorbent or vermiculite. Once absorbed, use a non-sparking scoop to transfer the material into a solid waste container. Wash the affected area with soap and water, as DMSO can penetrate standard benchtop sealants if left untreated.

Waste Disposal Logistics

Improper disposal of halogenated compounds can lead to catastrophic reactions or environmental toxicity.

  • Segregation: Because of the bromine atom, all waste containing 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid must be strictly segregated into Halogenated Organic Waste containers.

  • Causality: Mixing halogenated waste with non-halogenated solvent waste (like acetone or ethanol) can cause exothermic reactions in the waste carboy and produces highly toxic dioxins and furans during commercial incineration.

  • Solid Waste: Empty vials, contaminated weigh boats, and gloves used during the handling of this compound must be disposed of in designated solid hazardous waste bins, not standard municipal trash.

References

  • 3-bromo-2-methyl-2h-indazole-6-carboxylic acid - Structural Information. PubChemLite (uni.lu). Available at:[Link][1]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link][3]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (PMC). Available at: [Link][4]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link][5]

Sources

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